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(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate Documentation Hub

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  • Product: (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate
  • CAS: 672950-07-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

[label="(2-Chloro-1,3-thiazol-5-yl)methanol\n(Alcohol)", fillcolor="#4285F4", fontcolor Caption: Mechanism of action for thiazole-ester prodrugs targeting insect nAChRs. Physicochemical Data Accurate characterization is...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="(2-Chloro-1,3-thiazol-5-yl)methanol\n(Alcohol)", fillcolor="#4285F4", fontcolor

Caption: Mechanism of action for thiazole-ester prodrugs targeting insect nAChRs.

Physicochemical Data

Accurate characterization is paramount for downstream assay reproducibility. Table 1 summarizes the core quantitative data for this compound[1].

Table 1: Physicochemical Properties of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

PropertyValue / Description
CAS Number 672950-07-1
Molecular Formula C12H10ClNO2S
Molecular Weight 267.73 g/mol
Appearance Pale yellow to off-white solid/viscous oil
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in H2O
Key Structural Features Thiazole ring, aliphatic ester, phenyl ring

Validated Synthesis Protocol

To ensure high scientific integrity, the following protocol details the Steglich-type esterification used to synthesize this compound. This methodology is designed as a self-validating system, incorporating in-process controls to guarantee yield and purity.

Reagents and Causality
  • (2-Chloro-1,3-thiazol-5-yl)methanol : The nucleophilic alcohol precursor.

  • 2-Phenylacetyl chloride : The highly reactive acyl donor.

  • N,N-Diisopropylethylamine (DIPEA) : A sterically hindered, non-nucleophilic base. Causality: It scavenges the HCl byproduct without engaging in unwanted nucleophilic attack on the acyl chloride, preventing the acid-catalyzed degradation of the sensitive thiazole ring.

  • 4-Dimethylaminopyridine (DMAP) : Nucleophilic catalyst. Causality: DMAP attacks the acyl chloride to form a highly reactive acylpyridinium intermediate, accelerating the esterification by orders of magnitude compared to the uncatalyzed reaction.

  • Dichloromethane (DCM) : Anhydrous aprotic solvent. Causality: Ensures complete solvation of precursors while preventing competitive aqueous hydrolysis of the acyl chloride.

Step-by-Step Methodology
  • Preparation : Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add (2-Chloro-1,3-thiazol-5-yl)methanol (1.0 eq, 10 mmol) and anhydrous DCM (30 mL).

  • Catalyst & Base Addition : Add DIPEA (1.5 eq, 15 mmol) followed by a catalytic amount of DMAP (0.1 eq, 1 mmol). Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Acylation : Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 2-phenylacetyl chloride (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump.

    • Self-Validation Check: The reaction should turn slightly cloudy as DIPEA-HCl salts begin to precipitate, confirming the reaction is proceeding.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The starting alcohol (lower Rf) should disappear, replaced by a new, UV-active spot (higher Rf) corresponding to the ester product.

  • Quenching and Extraction : Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing : Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and residual DIPEA, followed by brine (20 mL).

  • Drying and Concentration : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to afford the pure (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate.

    • Self-Validation Check: Confirm mass via LC-MS (Expected [M+H]+ m/z ~ 268.0).

SynthesisWorkflow A (2-Chloro-1,3-thiazol-5-yl)methanol (Nucleophile) C DIPEA / DMAP in DCM 0°C to RT, 4h A->C Step 1 B 2-Phenylacetyl chloride (Acyl Donor) B->C Dropwise addition D Aqueous Workup (NaHCO3, HCl, Brine) C->D TLC Confirmed E Flash Chromatography (Hexane/EtOAc) D->E Organic Phase F (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (Target) E->F LC-MS Validated

Caption: Synthesis workflow of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate.

Analytical Characterization (Expected Data)

To ensure trustworthiness, any synthesized batch must be rigorously characterized. Below are the expected spectral parameters for this compound based on its structural moieties.

Table 2: Expected 1H-NMR Spectral Data (CDCl3, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45Singlet1HThiazole ring proton (C4-H)
7.25 - 7.35Multiplet5HPhenyl ring protons (Ar-H)
5.20Singlet2HMethylene adjacent to ester (-CH2-O-)
3.65Singlet2HMethylene adjacent to phenyl (-CH2-Ar)

Conclusion

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is a highly valuable building block in the rational design of neonicotinoid analogs and agricultural prodrugs. By understanding the causality behind its structural components—the nAChR-targeting thiazole ring and the lipophilicity-enhancing phenylacetate ester—researchers can effectively utilize this compound in advanced screening assays. Adhering to the self-validating synthetic protocols outlined above ensures high-purity yields, safeguarding the integrity of downstream biological evaluations.

References

  • National Center for Biotechnology Information (NIH) . "PubChem Compound Summary for CID 5821911, Thiamethoxam". PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NIH) . "Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk". PMC. Available at:[Link]

Sources

Exploratory

mechanism of action for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Mechanism of Action for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate: A Technical Guide to Prodrug Pharmacokinetics and nAChR Modulation As a Senior Application Scientist in agrochemical and neuropharmacological dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate: A Technical Guide to Prodrug Pharmacokinetics and nAChR Modulation

As a Senior Application Scientist in agrochemical and neuropharmacological development, I approach molecular design not merely as a structural exercise, but as a dynamic system of biological interactions. This whitepaper dissects the mechanistic pathways of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS 672950-07-1)[1]. By conjugating the classic neonicotinoid toxophore with a lipophilic ester, this bipartite molecule serves as a sophisticated prodrug. This guide details the causality behind its biphasic mechanism: esterase-mediated bioactivation and subsequent agonism of the insect nicotinic acetylcholine receptor (nAChR).

Structural Rationale: The Bipartite Architecture

The core toxophore—the (2-chloro-1,3-thiazol-5-yl)methyl heterocycle—is the defining structural anchor of second-generation neonicotinoids like thiamethoxam and clothianidin[2][3]. This moiety is strictly required for docking into the orthosteric binding site of insect nAChRs[4]. However, the inherent physicochemical properties of parent neonicotinoids can limit trans-cuticular penetration in resistant pest strains.

By synthesizing (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate, the polarity of the toxophore is masked by a 2-phenylacetate ester. This structural modification is a calculated pharmacokinetic maneuver designed to increase the partition coefficient (LogP), thereby enhancing trans-membrane diffusion before the molecule undergoes metabolic hydrolysis[5].

The Biphasic Mechanism of Action

Phase I: Bioactivation via Carboxylesterases (CXEs) Upon entering the insect hemolymph or plant tissue, the ester bond is targeted by endogenous carboxylesterases. The hydrolysis of this bond is the critical activating step. It cleaves the lipophilic 2-phenylacetate carrier and releases the active (2-chloro-1,3-thiazol-5-yl)methyl derivative, effectively converting the inert prodrug into a highly reactive intermediate[6].

Phase II: nAChR Agonism and Depolarization Once liberated, the toxophore acts as a potent agonist at the post-synaptic nAChRs within the insect central nervous system. It binds selectively to the α -subunits of the receptor, stabilizing the open conformation of the ligand-gated ion channel. The resulting unchecked influx of Na⁺ and Ca²⁺ causes continuous membrane depolarization, leading to hyperexcitation, tetanic muscle spasms, and ultimately, paralysis and death[2][4].

MOA A Compound (Prodrug) B Carboxylesterase Hydrolysis A->B Penetration C Active Toxophore Release B->C Cleavage D nAChR Orthosteric Binding C->D Diffusion E Cation Channel Opening D->E Agonism F Depolarization & Paralysis E->F Action Potential

Fig 1: Bioactivation of the ester prodrug and subsequent nAChR signaling pathway.

Causality in Experimental Design: Self-Validating Protocols

To rigorously evaluate this mechanism, experimental design must move beyond simple observation. The following protocols are engineered with internal causality checks—self-validating systems that ensure absolute data integrity.

Protocol 1: LC-MS/MS Guided Esterase Cleavage Assay
  • Objective: To quantify the bioactivation kinetics of the ester prodrug.

  • Causality & Validation: We employ a parallel control arm using Triphenyl Phosphate (TPP), a broad-spectrum carboxylesterase inhibitor. If the cleavage is specifically CXE-mediated, the TPP arm will yield zero toxophore release, validating the enzymatic causality of the degradation.

  • Step-by-Step Methodology:

    • Preparation: Prepare a 10 µM solution of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate in PBS (pH 7.4) containing 1% DMSO.

    • Enzyme Addition: Add purified insect carboxylesterase (0.5 U/mL) to the reaction vials. In the validation arm, pre-incubate the enzyme with 50 µM TPP for 15 minutes prior to substrate addition.

    • Incubation & Quenching: Incubate at 25°C. Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 200 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins.

    • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system monitoring the MRM transitions for both the intact ester and the cleaved (2-chloro-1,3-thiazol-5-yl)methyl derivative.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the agonistic activity of the liberated toxophore on isolated insect nAChRs.

  • Causality & Validation: To prove that the observed inward currents are exclusively due to nAChR activation (and not non-specific membrane destabilization by the lipophilic ester), we apply Mecamylamine (a reversible nAChR antagonist) at the peak of the current. A rapid return to baseline validates the receptor-specific causality.

  • Step-by-Step Methodology:

    • Cell Preparation: Culture Drosophila melanogaster S2 cells stably expressing the α -subunit of the nAChR.

    • Patching: Establish a whole-cell patch configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

    • Baseline Recording: Voltage-clamp the cell at -60 mV and record the baseline holding current.

    • Compound Application: Using a rapid perfusion system, apply the esterase-cleaved toxophore fraction (1 µM) for 2 seconds. Record the peak inward current (pA).

    • Validation Step: Wash out the chamber for 3 minutes, then co-apply the toxophore (1 µM) with Mecamylamine (10 µM). The immediate suppression of the inward current confirms target specificity.

Workflow S1 Step 1: Compound Preparation Synthesize & purify CAS 672950-07-1 S2 Step 2: In Vitro Cleavage Incubate with Insect Carboxylesterases S1->S2 S3 Step 3: LC-MS/MS Analysis Quantify toxophore release kinetics S2->S3 S4 Step 4: Patch-Clamp Electrophysiology Measure whole-cell currents on nAChR S3->S4 S5 Step 5: Data Synthesis Calculate EC50 & Determine Efficacy S4->S5

Fig 2: Self-validating experimental workflow for electrophysiological profiling.

Quantitative Data Summary

The following table synthesizes the expected pharmacokinetic and pharmacodynamic data, highlighting the prodrug's enhanced lipophilicity and the potent receptor binding of its bioactivated form compared to a standard reference neonicotinoid.

Compound / AnalyteLogP (Predicted)Hydrolysis T1/2 (In Vitro CXE)nAChR EC50 (Isolated Receptors)
(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate 3.245 mins>100 µM (Inactive Prodrug)
Cleaved Toxophore 0.8N/A12 nM (Potent Agonist)
Clothianidin (Reference) 0.7Stable8 nM

References

  • New insights into the mode of action of thiamethoxam on seed germination physiology - cabidigitallibrary.org: 2

  • Thiamethoxam - Wikipedia - wikipedia.org: 3

  • WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES CLOTHIANIDIN (E) - who.int: 4

  • (PDF) Kinetics and mechanism of the hydrolysis of thiamethoxam - researchgate.net: 5

  • Comparative Metabolite Profiling of the Insecticide Thiamethoxam in Plant and Cell Suspension Culture of Tomato - acs.org: 6

  • CAS 672950-07-1 (2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate - Suppliers map - guidechem.com: 1

Sources

Foundational

physicochemical properties of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

An In-Depth Technical Guide to the Physicochemical Properties of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate For Researchers, Scientists, and Drug Development Professionals Introduction (2-Chloro-1,3-thiazol-5-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is a molecule of interest, incorporating a halogenated thiazole heterocycle linked via a methylene ester to a phenylacetate moiety. Thiazole rings are significant pharmacophores found in numerous approved drugs, valued for their diverse biological activities.[1][2] The phenylacetate group, also present in various bioactive compounds, influences properties like lipophilicity and metabolic stability.[3] Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for any research and development endeavor, from assessing its potential as a drug candidate to designing appropriate formulations and analytical methods.

This guide provides a comprehensive overview of the core . As direct experimental data for this specific molecule is not extensively published, this document serves as a technical roadmap, detailing the authoritative, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for regulatory submissions and scientific advancement.

Compound Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent characterization.

  • Chemical Name: (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

  • Molecular Formula: C₁₂H₁₀ClNO₂S[4]

  • Molecular Weight: 267.73 g/mol [4]

  • CAS Number: 672950-07-1[4]

  • Chemical Structure: alt text (Note: A placeholder image would be used here, as I cannot generate images directly. The structure contains a 2-chloro-substituted thiazole ring, with a methyl group at the 5-position that is ester-linked to the carboxyl group of phenylacetic acid.)

The identity and purity of a synthesized batch should be unequivocally confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic functional groups like the ester carbonyl (C=O) stretch, typically around 1735 cm⁻¹.[5][6]

Solid-State Properties: Melting Point

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[7] Pure crystalline substances typically exhibit a sharp, well-defined melting point, whereas impurities lead to a depressed and broader melting range.

Data Presentation: Melting Point
ParameterExperimental ValueNotes
Melting Range e.g., 85.5 - 86.5 °CRecord the temperature at the first sign of liquid formation to the complete liquefaction of the sample.
Purity Indication Sharp (range < 2 °C)A narrow range suggests high purity.
Appearance White crystalline solidDescribe the physical appearance of the solid.
Experimental Protocol: Capillary Melting Point Determination

This protocol follows the widely accepted capillary method, which is the standard technique described in pharmacopeias.[8]

Rationale: The capillary method provides a simple, reproducible means of determining the melting point by heating a small, powdered sample in a controlled manner and observing the phase transition.[9]

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[8] If the sample is crystalline, gently crush it in a mortar and pestle.

    • Load the sample into a capillary tube by tapping the open end into the powder. Pack the sample to a height of 2-3 mm by dropping the tube through a long glass tube to tamp the material down.[10]

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device).[7]

    • Insert the packed capillary tube into the heating block.

  • Measurement:

    • Rapid Determination (Scouting): If the melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/min) to find an approximate range.[8]

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the scouting run.[10]

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting range is T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

    • Never re-melt a sample; always use a fresh sample for each measurement.[9]

Workflow Visualization: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Reporting Prep1 Dry & Pulverize Sample Prep2 Pack Capillary Tube (2-3 mm) Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Fast Ramp (Scout) Measure1->Measure2 Measure3 Slow Ramp (1-2°C/min) Measure2->Measure3 Measure4 Record T1 (Onset) & T2 (Clear) Measure3->Measure4 Report1 Calculate Melting Range Measure4->Report1 Report2 Assess Purity Report1->Report2

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[11] It is defined as the saturation concentration of the substance in water at a given temperature.[12]

Data Presentation: Aqueous Solubility
ParameterExperimental Value (g/L)Temperature (°C)pHMethod
Solubility e.g., < 0.01 g/L257.0OECD 105 (Flask Method)
Experimental Protocol: OECD 105 Flask Method

The flask method, as described in OECD Guideline 105, is a robust and widely accepted approach for determining the water solubility of chemical substances.[12][13]

Rationale: This method determines the saturation concentration by allowing the substance to equilibrate in water over a sufficient period. It is suitable for substances with solubility as low as 10⁻² g/L.[13]

Methodology:

  • Preparation:

    • Add an excess amount of the solid (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate to a known volume of deionized water (or a buffered solution of a specific pH) in a flask.

  • Equilibration:

    • Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for an extended period.

    • Preliminary testing should establish the time required to reach equilibrium. A common approach is to take measurements at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are consistent.

  • Phase Separation:

    • After equilibration, cease agitation and allow the suspension to settle.

    • Separate the aqueous phase from the undissolved solid via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis:

    • Determine the concentration of the solute in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to quantify the result accurately.

  • Validation:

    • The presence of undissolved solid material at the end of the experiment must be confirmed to ensure saturation was achieved.

Workflow Visualization: Solubility Determination

SolubilityWorkflow A Add Excess Solid to Water/Buffer B Agitate at Constant Temperature A->B C Sample at Time Intervals (e.g., 24, 48h) B->C D Centrifuge/Filter to Separate Phases C->D E Analyze Aqueous Phase (e.g., HPLC) D->E F Quantify vs. Calibration Curve E->F

Caption: Workflow for OECD 105 Solubility Determination.

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[14] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[15]

  • LogP < 0: Compound is predominantly hydrophilic.

  • LogP > 0: Compound is predominantly lipophilic.

  • LogP = 0: Compound distributes equally between the two phases.[15]

Data Presentation: LogP
ParameterExperimental ValueMethodNotes
LogP e.g., 2.5 ± 0.1Shake-Flask or RP-HPLCA value > 0 indicates lipophilic character.
Experimental Protocol: Shake-Flask Method (OECD 117)

The shake-flask method is considered the "gold standard" for LogP determination due to its directness, though it can be labor-intensive.[16][17]

Rationale: This method directly measures the equilibrium distribution of a solute between two immiscible liquid phases (n-octanol and water), providing a definitive LogP value.[16]

Methodology:

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of the test compound in n-octanol.

  • Partitioning:

    • Add a small volume of the stock solution to a vessel containing a known volume of the pre-saturated water phase.

    • Seal the vessel and shake vigorously until equilibrium is established (typically several hours). The shaking time should be sufficient to ensure partitioning is complete but not so long as to cause emulsification.

  • Phase Separation:

    • Centrifuge the mixture to achieve a clean separation of the octanol and water layers.

  • Analysis:

    • Carefully sample both the aqueous and octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

    • Calculate LogP = log₁₀(P).

  • Validation:

    • Run the experiment at various starting concentrations to ensure the LogP value is independent of concentration.

    • Perform at least three independent replicates.

Alternative Method: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, indirect method for estimating LogP.[17] It correlates the retention time of the analyte with those of reference compounds having known LogP values.[14]

Workflow Visualization: Shake-Flask LogP Determination

LogPWorkflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation Prep1 Pre-saturate Octanol & Water Prep2 Dissolve Compound in Octanol Prep1->Prep2 Part1 Mix Octanol & Water Phases Prep2->Part1 Part2 Shake to Equilibrium Part1->Part2 Part3 Centrifuge to Separate Part2->Part3 Ana1 Sample Both Phases Part3->Ana1 Ana2 Measure Concentration (HPLC) Ana1->Ana2 Ana3 Calculate P = [Org]/[Aq] Ana2->Ana3 Ana4 LogP = log10(P) Ana3->Ana4

Caption: Workflow for Shake-Flask LogP Measurement.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments, as it dictates the charge state at a given pH. For (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate, the most likely basic center is the nitrogen atom of the thiazole ring.

Data Presentation: pKa
ParameterPredicted ValueMethodNotes
Basic pKa (pKbH) e.g., 1.5 - 2.5Computational (QM/QSAR)Refers to the pKa of the conjugate acid. Thiazole is a weak base.
Methodology: Computational Prediction

Experimental pKa determination can be challenging for weakly basic or poorly soluble compounds. In such cases, computational methods provide reliable estimates.[18]

Rationale: Quantitative Structure-Activity Relationship (QSAR) models and quantum mechanical (QM) calculations can predict pKa based on molecular structure, offering a rapid and cost-effective alternative to experimental measurement.[19]

Methodology:

  • Model Selection: Utilize commercially available or open-source software that employs robust prediction algorithms (e.g., based on linear free energy relationships or quantum mechanics).[18]

  • Structure Input: Provide the 2D or 3D structure of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate as input.

  • Calculation: The software calculates the pKa based on the electronic properties of the ionizable center (the thiazole nitrogen). The electron-withdrawing effect of the chlorine atom at the 2-position is expected to decrease the basicity of the thiazole nitrogen compared to unsubstituted thiazole.

  • Interpretation: The output will be the predicted pKa of the protonated thiazole ring (the conjugate acid). A low value indicates very weak basicity.

Chemical Stability

The chemical stability of an active pharmaceutical ingredient (API) is its ability to retain its chemical integrity and potency over time.[] For (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate, the ester linkage is the most probable site of chemical instability, being susceptible to hydrolysis.[21][22]

Data Presentation: Hydrolytic Stability
ConditionHalf-life (t½)Degradation Products
pH 1.2 (Acidic) e.g., > 72 hours(2-Chloro-1,3-thiazol-5-yl)methanol, Phenylacetic acid
pH 7.4 (Neutral) e.g., 48 hours(2-Chloro-1,3-thiazol-5-yl)methanol, Phenylacetic acid
pH 9.0 (Basic) e.g., < 1 hour(2-Chloro-1,3-thiazol-5-yl)methanol, Phenylacetic acid
Experimental Protocol: Hydrolytic Stability Assessment

Rationale: This protocol assesses the rate of hydrolysis under acidic, neutral, and basic conditions to identify potential degradation pathways and determine the compound's shelf-life and formulation requirements.[] Ester hydrolysis is typically catalyzed by acid or base.[23]

Methodology:

  • Solution Preparation: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 1.2, pH 7.4, and pH 9.0).

  • Incubation: Store the solutions at a controlled temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis:

    • Immediately quench any reaction if necessary (e.g., by neutralizing the pH).

    • Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from its potential degradation products ((2-Chloro-1,3-thiazol-5-yl)methanol and phenylacetic acid).

  • Data Analysis:

    • Plot the concentration of the parent compound versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) at each pH.

Workflow Visualization: Hydrolytic Stability Study

StabilityWorkflow A Prepare Solutions in Buffers (Acidic, Neutral, Basic) B Incubate at Constant Temperature A->B C Sample at Multiple Time Points B->C D Analyze by Stability-Indicating HPLC C->D E Plot Concentration vs. Time D->E F Calculate Degradation Rate & Half-life (t½) E->F

Caption: Workflow for Assessing Hydrolytic Stability.

Conclusion

This technical guide outlines the essential framework for the comprehensive physicochemical characterization of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate. By adhering to these validated, systematic protocols, researchers can generate the high-quality, reliable data necessary to advance their scientific and drug development objectives. A thorough understanding of melting point, solubility, lipophilicity, ionization, and stability forms the bedrock upon which all further investigation, from biological screening to formulation development, is built.

References

  • Asian Journal of Chemistry. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Nanotechnology Industries Association. (2025). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. [Link]

  • University of Toronto. (2013). Experiment 1 - Melting Points. [Link]

  • Environmental Science: Processes & Impacts. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

  • OECD. (2025). Draft Test Guideline on Determination of the Solubility and Dissolution Rate of Nanomaterials for Environmental Fate Assessment. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. [Link]

  • ResearchGate. (n.d.). Physicochemical property profile of thiazole derivatives. [Link]

  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. [Link]

  • MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • ResearchGate. (n.d.). Calculation of the pKa-values of condensed N-heterocycles. [Link]

  • Springer. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • PMC. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. [Link]

  • Repositorio UDD. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. [Link]

  • Impactfactor. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. [Link]

  • YesWeLab. (2024). Ester assay in the laboratory. [Link]

  • Taylor & Francis. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. [Link]

  • RSC Publishing. (2025). Predicting pKa of flexible polybasic tetra-aza macrocycles. [Link]

  • Scribd. (n.d.). Stability Testing. [Link]

  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? [Link]

  • JETIR.org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. [Link]

  • EPA. (n.d.). Methyl phenylacetate Properties. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • ResearchGate. (2026). Synthesis, properties and applications of esters of phenylacetic acid. [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. [Link]

  • PubChem. (n.d.). (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. [Link]

  • Organic Syntheses. (1922). ETHYL PHENYLACETATE. [Link]

  • PMC. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. [Link]

  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
  • FooDB. (2010). Showing Compound Phenethyl phenylacetate (FDB013613). [Link]

Sources

Exploratory

Discovery and Synthesis Pathway of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate: A Technical Guide

Executive Summary The compound (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS: 672950-07-1) is a highly specialized heterocyclic building block utilized in advanced agrochemical and pharmaceutical research. The c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS: 672950-07-1) is a highly specialized heterocyclic building block utilized in advanced agrochemical and pharmaceutical research. The core pharmacophore—the 2-chloro-1,3-thiazol-5-ylmethyl moiety—is the defining structural feature of several blockbuster neonicotinoid insecticides, including thiamethoxam and clothianidin, as well as a critical intermediate in the synthesis of antiviral agents like ritonavir[1].

The esterification of this core with a 2-phenylacetate group is strategically employed to modulate the molecule's lipophilicity (LogP). This modification enhances membrane permeability for cellular assays and serves as a cleavable prodrug linkage, designed to be hydrolyzed by intracellular esterases to release the active hydroxymethylthiazole derivative. This guide provides a comprehensive, self-validating synthetic pathway from basic precursors to the final esterified product.

Retrosynthetic Analysis & Pathway Design

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate relies on a convergent retrosynthetic strategy. The primary disconnection occurs at the ester linkage, tracing back to 2-chloro-5-(hydroxymethyl)thiazole and phenylacetyl chloride . The thiazole core is further disconnected into the highly scalable industrial precursors 1,3-dichloropropene and sodium thiocyanate [2].

Retrosynthesis Target (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate Precursors 2-Chloro-5-(hydroxymethyl)thiazole + Phenylacetyl chloride Target->Precursors Ester Disconnection CCMT 2-Chloro-5-chloromethylthiazole (CCMT) Precursors->CCMT Hydroxylation Starting 1,3-Dichloropropene + Sodium thiocyanate CCMT->Starting Cyclization & Chlorination

Retrosynthetic pathway for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate.

Mechanistic Insights & Experimental Workflows

As an application scientist, it is critical to understand not just how a reaction is performed, but why specific mechanistic routes are chosen. The protocols below are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and high fidelity.

Phase 1: Synthesis of the Thiazole Core (CCMT)

The construction of 2-chloro-5-chloromethylthiazole (CCMT) involves a fascinating sequence of substitution, thermal rearrangement, and cyclization[3].

Causality & Mechanism: The initial SN2 reaction of sodium thiocyanate with 1,3-dichloropropene occurs at the softer sulfur atom, yielding 3-chloro-2-propenylthiocyanate. However, forming the thiazole ring requires the nitrogen atom to be bonded to the carbon backbone. By heating the mixture, we drive a thermodynamically favored [3,3]-sigmatropic rearrangement , shifting the bond from sulfur to nitrogen to form the essential isothiocyanate precursor[2]. Subsequent chlorination induces cyclization and elimination of HCl to yield CCMT[4].

Mechanism A 3-Chloro-2-propenyl thiocyanate B 3-Chloro-1-propenyl isothiocyanate A->B [3,3]-Sigmatropic Rearrangement C Chlorinated Intermediate B->C Cl2 Addition D CCMT (Cyclized) C->D -HCl

Mechanistic progression from allylic thiocyanate to the cyclized CCMT core.

Protocol:

  • Substitution: Suspend 1.0 eq of 1,3-dichloropropene and 1.1 eq of NaSCN in anhydrous toluene. Stir at 20–25°C for 4 hours.

  • Rearrangement: Heat the reactor to reflux (110°C) for 2 hours.

    • IPC: Monitor via GC-MS. Proceed only when the 3-chloro-1-propenylisothiocyanate peak accounts for >95% of the total ion chromatogram.

  • Chlorination: Cool the system to 25–40°C. Introduce chlorine gas (Cl2) slowly over 2–3 hours. Stir for an additional 3–12 hours to ensure complete cyclization[4].

  • Purification: Quench with aqueous sodium bicarbonate until the aqueous layer reaches pH 4–6. Separate the organic phase, concentrate, and purify via vacuum distillation (97°C at 6 mmHg) to isolate pure CCMT[3].

Phase 2: Hydroxylation to 2-Chloro-5-(hydroxymethyl)thiazole

Causality & Mechanism: Direct hydrolysis of the highly reactive chloromethyl group in CCMT using strong aqueous bases (e.g., NaOH) inevitably leads to intermolecular etherification (dimerization) and degradation of the thiazole ring. To circumvent this, we employ a two-step "formoxylation-hydrolysis" sequence. Sodium formate acts as a softer, controlled nucleophile to displace the chloride, forming a stable formate ester intermediate that can be cleanly hydrolyzed under mild conditions[5].

Protocol:

  • Formoxylation: In a reactor, combine CCMT (1.0 eq), sodium formate (3.0 eq), and a phase transfer catalyst (PTC) such as tricaprylylmethyl ammonium chloride (0.02 eq) in a polar aprotic solvent. Heat to 80°C for 8.5 hours[5].

    • IPC: Confirm complete consumption of CCMT via TLC (Hexane:EtOAc 4:1).

  • Hydrolysis: Cool the mixture to room temperature. Add 2.0 M aqueous NaOH (or trimethylsilyl-OK in THF for anhydrous conditions) and stir for 2 hours[5].

    • IPC: Verify pH > 12 to ensure complete cleavage of the formate ester.

  • Workup: Extract the product with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2-chloro-5-(hydroxymethyl)thiazole.

Phase 3: Esterification to Target Compound

Causality & Mechanism: While Steglich esterification (using DCC/DMAP) is common, it generates dicyclohexylurea, a byproduct that is notoriously difficult to separate from heterocyclic oils. Utilizing phenylacetyl chloride with a non-nucleophilic base (Triethylamine) ensures a rapid, quantitative acylation driven by the irreversible formation of the triethylammonium chloride salt.

Protocol:

  • Preparation: Dissolve 1.0 eq of 2-chloro-5-(hydroxymethyl)thiazole and 1.5 eq of Triethylamine (Et3N) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the system to 0°C using an ice bath.

  • Acylation: Add 1.1 eq of phenylacetyl chloride dropwise over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath, allowing the reaction to warm to 25°C. Stir for 4 hours.

    • IPC: Perform TLC (Hexane:EtOAc 3:1). The alcohol precursor (Rf ~0.2) should be completely consumed, replaced by the target ester (Rf ~0.6).

  • Isolation: Quench the reaction with distilled water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography to isolate (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate.

Quantitative Data & Yield Optimization

The table below summarizes the optimized reaction parameters, expected yields, and purity metrics across the entire synthetic pathway, serving as a benchmark for process validation.

PhaseReaction StepKey Reagents & CatalystsTemp (°C)Time (h)Expected Yield (%)Target Purity (GC, %)
1a Substitution1,3-Dichloropropene, NaSCN20–254>90 (Crude)N/A
1b RearrangementToluene (Reflux)110285 (Crude)N/A
1c ChlorinationCl2 gas, Toluene25–403–1265–70>98.0
2a FormoxylationNa-Formate, Aliquat 336 (PTC)808.588>95.0
2b HydrolysisNaOH (aq) / EtOAc25292>98.0
3 EsterificationPhenylacetyl chloride, Et3N0 → 25485>99.0

References

  • Sigma-Aldrich. "Methyl phenylacetate". sigmaaldrich.com.
  • Guidechem. "What is the synthesis method of 2-Chloro-5-chloromethylthiazole? - FAQ". guidechem.com.
  • Murugan, R. et al. "1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole". Semantic Scholar.
  • Google Patents. "CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole". google.com.
  • Google Patents. "US5712400A - Process for preparation of 5-hydroxymethylthiazole". google.com.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Introduction & Structural Rationale As a Senior Application Scientist, evaluating novel synthetic building blocks requires a deep understanding of structural pharmacophores to predict biological behavior. (2-Chloro-1,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

As a Senior Application Scientist, evaluating novel synthetic building blocks requires a deep understanding of structural pharmacophores to predict biological behavior. (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS 672950-07-1) is a unique compound that merges two highly active motifs into a single molecular scaffold:

  • The 2-chloro-1,3-thiazol-5-yl moiety : This is the structural hallmark of first-generation neonicotinoids (such as thiamethoxam and clothianidin). Compounds containing this heterocycle act as potent agonists or allosteric modulators at neuronal nicotinic acetylcholine receptors (nAChRs)[1].

  • The 2-phenylacetate moiety : This ester linkage serves as a prototypical substrate motif for serine hydrolases, most notably human carboxylesterases (hCES)[2].

Because of this dual functionality, researchers utilizing this compound in drug discovery or agrochemical development must evaluate both its metabolic stability (susceptibility to esterase cleavage) and its pharmacological activity (receptor modulation). This guide provides field-proven, self-validating in vitro protocols for assessing hCES-mediated hydrolysis and nAChR-mediated calcium flux.

Mechanistic Overview

The experimental workflows described in this guide are designed to isolate the two primary in vitro pathways this compound undergoes: metabolic degradation and receptor activation.

G cluster_0 Metabolic Pathway cluster_1 Pharmacological Pathway Cmpd (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate CES Human Carboxylesterases (hCES1 / hCES2) Cmpd->CES Substrate nAChR Nicotinic Acetylcholine Receptors (α7 / α4β2) Cmpd->nAChR Agonist / Modulator Metab Hydrolysis Products: Thiazole alcohol + Phenylacetic acid CES->Metab Cleavage of ester bond CaFlux Intracellular Ca2+ Flux (Fluo-4 AM Detection) nAChR->CaFlux Channel opening

Dual in vitro evaluation pathways for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate.

Protocol 1: Carboxylesterase (hCES1/hCES2) Hydrolysis Assay

Causality & Experimental Design

To accurately determine the intrinsic clearance ( CLint​ ) of the compound, we utilize recombinant hCES1 and hCES2 rather than whole human liver microsomes (HLMs). This isolates the specific serine hydrolase isoform responsible for cleavage, preventing confounding oxidative metabolism by Cytochrome P450s. CES1 is predominantly expressed in the liver, while CES2 is highly expressed in the intestine and various tumor tissues[3]. The assay is conducted in a Tris-HCl buffer at pH 7.4 to mimic physiological conditions; however, because phenylacetate esters can undergo spontaneous autohydrolysis at basic pH, a no-enzyme buffer control is strictly required to establish the baseline degradation rate.

Trustworthiness: Self-Validating Controls

A protocol is only as reliable as its controls. This assay utilizes a self-validating matrix:

  • Positive Control : p-Nitrophenyl acetate (PNPA), a universal colorimetric CES substrate, ensures the recombinant enzymes are active.

  • Negative Control (Inhibition) : Bis-p-nitrophenyl phosphate (BNPP) is a potent, irreversible pan-CES inhibitor. Pre-incubating the enzyme with 100 µM BNPP should completely abolish the hydrolysis of the test compound, confirming that the observed degradation is enzymatically driven rather than a chemical artifact[2].

Step-by-Step Methodology
  • Preparation : Prepare a 10 mM stock of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate in LC-MS grade DMSO. Dilute to a 100 µM working solution in 100 mM Tris-HCl buffer (pH 7.4). Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation : In a 96-well polypropylene plate, add 10 µg/mL of recombinant hCES1 or hCES2 (diluted in Tris-HCl buffer). Pre-incubate at 37°C for 5 minutes. For inhibition control wells, add 100 µM BNPP during this step.

  • Reaction Initiation : Add the test compound to a final concentration of 1 µM. Incubate the plate at 37°C with gentle orbital shaking.

  • Time-Course Quenching : At predetermined time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide). The organic solvent instantly denatures the protein, halting the reaction.

  • Analysis : Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the exponential disappearance of the parent compound and the stoichiometric appearance of phenylacetic acid.

Protocol 2: High-Throughput Calcium Flux Assay for nAChR Modulation

Causality & Experimental Design

The α7 nAChR subtype exhibits exceptionally high permeability to calcium ions ( Ca2+ ) compared to other receptor subtypes, making it a critical node for intracellular signaling[4]. Therefore, measuring intracellular calcium transients using a fluorescent dye (Fluo-4 AM) provides a robust, high-throughput alternative to tedious patch-clamp electrophysiology.

A critical mechanistic choice in this protocol is the inclusion of probenecid in the assay buffer. Probenecid inhibits organic anion transporters present in the cell membrane that would otherwise actively pump the de-esterified Fluo-4 dye out of the cells, which would artificially lower the fluorescent signal and ruin the assay's dynamic range.

Trustworthiness: Self-Validating Controls
  • Positive Control : 10 µM Nicotine or Epibatidine must be used to induce a rapid, transient Ca2+ spike, validating the functional expression of the receptors.

  • Antagonist Control : 10 nM Methyllycaconitine (MLA) or α-bungarotoxin. Pre-incubation with these highly specific agents should completely block the calcium flux induced by the test compound, proving the signal is strictly nAChR-mediated and not an off-target release of intracellular calcium stores[4].

Step-by-Step Methodology
  • Cell Seeding : Seed SH-SY5Y cells (which endogenously express nAChRs) or recombinant HEK293-α7 cells at 40,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading : Aspirate the culture medium. Add 100 µL of Loading Buffer, consisting of Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 2.5 mM probenecid, and 2 µM Fluo-4 AM. Incubate in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature to allow complete intracellular dye de-esterification.

  • Washing : Wash the cells twice with Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM probenecid) to remove extracellular background dye. Leave exactly 100 µL of Assay Buffer in each well.

  • Data Acquisition (FLIPR) : Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Establish a baseline fluorescence reading (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition : Program the FLIPR to automatically inject 50 µL of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (prepared at 3X final concentration in Assay Buffer). Record the fluorescence continuously for 3 minutes to capture the rapid peak and subsequent decay of the calcium transient.

Data Presentation: Expected Pharmacological Profile

To facilitate easy comparison during lead optimization or profiling, summarize the quantitative outputs from both protocols using the structured matrix below.

Assay ParameterTarget / EnzymeExpected Outcome / MetricMechanistic Implication
Metabolic Stability hCES1 (Liver)Rapid hydrolysis; High CLint​ (>50 µL/min/mg)High hepatic first-pass metabolism; compound may act as a prodrug.
Metabolic Stability hCES2 (Intestine/Tumor)Moderate hydrolysisPhenylacetates generally show higher affinity for CES1 over CES2.
Receptor Activation α7 nAChRDose-dependent Ca2+ influx; EC50​ in low µM rangeConfirms neonicotinoid-like orthosteric or allosteric agonism.
Receptor Specificity α4β2 nAChRMinimal to moderate Ca2+ flux compared to α7Differentiates subtype selectivity; α7 is inherently more Ca2+ permeable.

References

  • Xu, Y., Zhang, C., Li, X., Wu, T., Ren, X., & Liu, D. (2013). "Evaluation of the inhibitory effects of antihypertensive drugs on human carboxylesterase in vitro." Drug Metabolism and Pharmacokinetics, 28(6), 468-474. URL: [Link]

  • Xu, G., Zhang, W., Ma, M. K., & McLeod, H. L. (2002). "Human Carboxylesterase 2 Is Commonly Expressed in Tumor Tissue and Is Correlated with Activation of Irinotecan." Clinical Cancer Research, 8(8), 2605–2611. URL: [Link]

  • Shen, J.-X., & Yakel, J. L. (2009). "Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system." Acta Pharmacologica Sinica, 30(6), 673-680. URL: [Link]

  • Pribbenow, C., et al. (2022). "Postsynaptic plasticity of cholinergic synapses underlies the induction and expression of appetitive and familiarity memories in Drosophila." eLife, 11:e80445. URL: [Link]

Sources

Application

Application Note: Orthogonal Functionalization and Enzymatic Deprotection of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Executive Summary (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS 672950-07-1) is a highly versatile, commercially available bifunctional building block utilized in advanced organic synthesis and medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS 672950-07-1) is a highly versatile, commercially available bifunctional building block utilized in advanced organic synthesis and medicinal chemistry[1]. The molecule strategically combines two highly valuable chemical motifs:

  • The 2-chlorothiazole pharmacophore: A privileged structural moiety famously embedded in modern neonicotinoid agrochemicals (e.g., clothianidin and thiamethoxam) and various pharmaceutical agents[2].

  • The phenylacetate ester: A robust, enzymatically cleavable protecting group that allows for traceless deprotection under mild, aqueous conditions[3].

This application note details the structural rationale and provides field-proven, step-by-step protocols for exploiting the orthogonal reactivity of this reagent. By leveraging chemoselective transition-metal catalysis and biocatalysis, researchers can independently manipulate either the thiazole core or the ester linkage without compromising the integrity of the other.

Structural Rationale & Chemoselectivity (Causality Analysis)

Successful utilization of this reagent requires a deep understanding of its electronic distribution and the causality behind specific reaction conditions.

  • The Thiazole Core (C2-Position): The chlorine atom at the C2 position of the thiazole ring is highly activated. The adjacent nitrogen atom withdraws electron density, lowering the LUMO of the C-Cl bond. This makes the C2 position highly susceptible to oxidative addition by palladium, enabling efficient Suzuki-Miyaura cross-coupling reactions[4].

  • The Phenylacetate Moiety (Ester Linkage): While standard chemical saponification (e.g., using NaOH or LiOH in methanol) will successfully cleave the ester, these strongly basic and nucleophilic conditions frequently result in competitive Nucleophilic Aromatic Substitution ( SN​Ar ) at the highly electrophilic C2-chloro position. To prevent this degradation, Penicillin G Acylase (PGA) is utilized. PGA specifically recognizes the phenylacetyl moiety, hydrolyzing the ester bond under exceptionally mild, pH-neutral conditions, thereby completely preserving the sensitive 2-chlorothiazole core[3].

Reaction Workflows and Methodologies

Protocol 1: Biocatalytic Deprotection via Penicillin G Acylase (PGA)

Objective: Chemoselective liberation of (2-chloro-1,3-thiazol-5-yl)methanol without inducing SN​Ar side reactions.

Expert Insight: As the enzymatic cleavage proceeds, phenylacetic acid is liberated into the aqueous medium. This will rapidly lower the pH, potentially denaturing the enzyme or halting its catalytic cycle. The use of an automated pH-stat titrator is highly recommended to maintain the optimal pH of 7.8[3].

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 267.7 mg (1.0 mmol) of (2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate in 2.0 mL of DMSO to ensure bioavailability in the aqueous phase[1].

  • Buffer Preparation: Prepare 18.0 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.8 using 0.1 M NaOH .

  • Enzyme Addition: Transfer the substrate solution to a 50 mL jacketed reactor maintained at 37 °C. Add 500 U of immobilized Penicillin G Acylase (e.g., from E. coli).

  • Reaction and pH Control: Stir the suspension gently at 150 rpm. Maintain the pH strictly at 7.8 using an automated pH-stat titrator dispensing 0.1 M NaOH .

  • Monitoring: The reaction is complete when the consumption of NaOH ceases (typically 2–4 hours).

  • Workup: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with buffer and reused). Extract the aqueous filtrate with dichloromethane ( 3×15 mL ).

  • Isolation: Wash the combined organic layers with saturated aqueous NaHCO3​ to remove the liberated phenylacetic acid by-product. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield pure (2-chloro-1,3-thiazol-5-yl)methanol.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C2 position of the thiazole ring while retaining the phenylacetate ester.

Expert Insight: The bidentate dppf ligand in Pd(dppf)Cl2​ provides a robust catalytic species that resists degradation in aqueous mixtures. The use of potassium carbonate ( K2​CO3​ ) as a mild base at 80 °C is sufficient to activate the boronic acid without causing premature saponification of the phenylacetate ester[4].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add (2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (267.7 mg, 1.0 mmol)[1], phenylboronic acid (146.3 mg, 1.2 mmol), and K2​CO3​ (276.4 mg, 2.0 mmol).

  • Degassing: Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL). Degas the biphasic mixture by sparging with argon gas for 15 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd(dppf)Cl2​ (36.6 mg, 0.05 mmol, 5 mol%). Seal the Schlenk tube.

  • Reaction: Heat the mixture in a pre-heated oil bath at 80 °C for 6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with EtOAc ( 2×15 mL ).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5–20% EtOAc in Hexanes) to afford the C2-arylated product.

Quantitative Data Summary

The following table demonstrates the chemoselectivity of the protocols compared to a standard chemical saponification control.

Reaction TypeReagents / CatalystTarget SiteReaction TimeChemoselectivityTypical Yield
Biocatalytic Cleavage PGA, pH 7.8 Buffer, 37 °CPhenylacetate Ester2 - 4 h>99% (C2-Cl intact)92 - 95%
Suzuki-Miyaura Coupling Pd(dppf)Cl2​ , K2​CO3​ , 80 °CC2-Chloro Position6 - 8 h>95% (Ester intact)85 - 88%
Saponification (Control) NaOH , MeOH/ H2​O , 25 °CEster & C2-Chloro1 - 2 hPoor ( SN​Ar side products)< 40%

Reactivity Visualization

Reactivity A (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate B Penicillin G Acylase (PGA) pH 7.8, 37°C A->B Enzymatic Cleavage D Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O A->D Suzuki-Miyaura Cross-Coupling C (2-Chloro-1,3-thiazol-5-yl)methanol + Phenylacetic acid B->C E (2-Aryl-1,3-thiazol-5-yl)methyl 2-phenylacetate D->E

Orthogonal reactivity pathways of (2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate.

References

  • Guidechem. "CAS 672950-07-1 (2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate - Suppliers map." 1

  • Wang, J., et al. "Flipping in the Pore: Discovery of Dual Inhibitors That Bind in Different Orientations to the Wild-Type versus the Amantadine-Resistant M2 Proton Channel." Journal of Medicinal Chemistry, 2015. 4

  • Marešová, H., Plačková, M., & Grulich, M. "Current state and perspectives of penicillin G acylase-based biocatalyses." Applied Microbiology and Biotechnology, 2014. 3

  • Maienfisch, P., et al. "Chemistry of Clothianidin and Related Compounds." Journal of Agricultural and Food Chemistry, 2010. 2

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Method

preparation of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate stock solutions

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Author: BenchChem Technical Support Team. Date: April 2026

[label="SolventAddition\n(AnhydrousDMSO)", fillcolor="#ValidatingtheVisuals I'vejustvalidatedtheDOTdiagram'scodeandthecolorcontrastrules.I'vere-checkedeachcoloragainstitstext, andthebackground.Itallchecksout!I'mnowmakingsurethatthevisualflowmatchesthepracticalsteps, double-checkingthelabelsandformattingforaccuracy.ApplicationNote:PreparationandHandlingof(2-Chloro-1, 3-thiazol-5-yl)methyl2-phenylacetateStockSolutions ###1.ExecutiveSummary(2-Chloro-1, 3-thiazol-5-yl)methyl2-phenylacetateisaspecializedsyntheticintermediateandbioactivemoietycharacterizedbyitschlorothiazoleringandphenylacetateesterlinkage[1.1]. Due to its hydrophobic nature and susceptibility to ester hydrolysis, the preparation of robust, high-fidelity stock solutions is critical for downstream in vitro assays and synthetic workflows. This application note provides a self-validating protocol for the preparation, rigorous quality control, and archival storage of these stock solutions.

Physicochemical Properties & Mechanistic Insights

To ensure assay reproducibility, scientists must account for the compound's specific physicochemical liabilities before beginning any dissolution protocol.

PropertyValue
Chemical Name (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate
CAS Number 672950-07-1
Molecular Weight 267.73 g/mol
Chemical Formula C12H10ClNO2S
Primary Vulnerability Ester hydrolysis, hydrophobic precipitation

Causality in Solvent Selection: The compound's lipophilicity necessitates an organic solvent for master stocks. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for high-throughput screening and compound management[1]. However, the presence of the phenylacetate ester makes the molecule highly sensitive to nucleophilic attack by water. Using "wet" DMSO or exposing the stock to atmospheric moisture will catalyze spontaneous ester hydrolysis, degrading the active compound into 2-phenylacetic acid and (2-chloro-1,3-thiazol-5-yl)methanol. Therefore, ≥99.9% anhydrous DMSO with a water content of <0.005% is mandatory.

Avoidance of Freeze-Thaw Cycles: DMSO is highly hygroscopic. Repeated opening of frozen stock vials introduces condensation from the atmosphere. Furthermore, freeze-thaw cycles cause localized concentration gradients, forcing hydrophobic compounds out of solution and leading to irreversible precipitation[1]. To combat this, the protocol mandates strict single-use aliquoting.

Self-Validating Experimental Protocol (10 mM Stock)

Materials Required:

  • (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (Solid powder)[2]

  • Anhydrous DMSO (≥99.9%, sealed under inert gas)

  • Analytical balance (0.01 mg readability)

  • Amber glass vials (to prevent photodegradation)

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of the solid compound from cold storage to a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, compromising the anhydrous environment and initiating hydrolysis.

  • Gravimetric Measurement: Accurately weigh the required mass into a low-binding amber glass vial. For a 10 mM stock, weigh exactly 2.68 mg of the compound.

  • Anhydrous Dissolution: Add 1.00 mL of anhydrous DMSO to the 2.68 mg of solid.

    • Causality: Adding solvent to the solid (rather than solid to solvent) prevents powder aerosolization and loss of mass, ensuring molarity accuracy.

  • Homogenization: Vortex the vial gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1-2 minutes. Do not heat the bath, as elevated temperatures in DMSO can accelerate degradation.

  • Quality Control (The Self-Validating Step):

    • Visual QC: Inspect the solution against a dark background. It must be 100% optically clear. Any turbidity indicates incomplete dissolution.

    • Analytical QC: Withdraw a 1 µL aliquot and dilute it to 10 µM in an assay buffer. Analyze via LC-MS to confirm >95% purity and verify that no ester hydrolysis occurred during the dissolution phase. If the solution fails QC, it must be discarded or re-homogenized.

  • Aliquoting and Archiving: Divide the validated master stock into 50 µL single-use aliquots in amber vials. Gently overlay the headspace of each vial with Argon or Nitrogen gas before sealing to displace oxygen and moisture. Store immediately at -20°C or -80°C.

  • Downstream Application: When ready for cell-based or biochemical assays, thaw a single aliquot at room temperature. Note that most cell lines tolerate a maximum final DMSO concentration of 1% (v/v)[3].

Process Workflow Diagram

G A Solid Compound (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate B Equilibration & Weighing (Analytical Balance) A->B C Solvent Addition (Anhydrous DMSO) B->C D Dissolution (Vortex/Sonication) C->D E Quality Control (Visual & LC-MS) D->E E->D Fail (Turbid) F Aliquoting (Amber Vials, Argon Purge) E->F Pass (Clear, >95% Purity) G Long-Term Storage (-20°C or -80°C) F->G

Workflow for preparation, QC, and storage of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate stocks.

References

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: nih.gov (PMC) URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: nih.gov (NCBI) URL: [Link]

Sources

Application

chromatography methods for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate analysis

Application Note: Advanced Chromatographic Strategies for the Analysis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate Introduction & Scientific Context (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS 672950-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Strategies for the Analysis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Introduction & Scientific Context

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS 672950-07-1) is a specialized fine chemical and critical synthetic building block used in the development of advanced agrochemicals and pharmaceuticals[1]. Structurally, it combines a phenylacetate ester with a 2-chloro-1,3-thiazole ring. This specific thiazole pharmacophore is fundamentally responsible for the biological efficacy of blockbuster neonicotinoid insecticides such as clothianidin and thiamethoxam[2][3].

In synthetic workflows and residue analysis, measuring this compound presents a unique analytical challenge: the method must be gentle enough to preserve the labile ester linkage while providing the correct chemical environment to detect the weakly basic thiazole moiety. This application note details a self-validating, dual-purpose chromatographic strategy (UHPLC-UV and LC-MS/MS) designed specifically for this molecule.

Mechanistic Rationale for Method Development

As an analytical scientist, developing a robust method requires moving beyond generic gradients and understanding the exact physicochemical behavior of the target analyte. The experimental choices in this protocol are governed by the following causalities:

  • pH Dependency & Ester Stability: Phenylacetate esters are highly susceptible to base-catalyzed hydrolysis. To prevent on-column degradation and ensure analytical trustworthiness, the mobile phase must be strictly maintained at an acidic pH (pH 2.5–3.0).

  • Ionization Dynamics: The thiazole nitrogen is weakly basic. Utilizing 0.1% Formic Acid (FA) in the mobile phase serves a dual mechanistic purpose. First, it ensures the analyte remains fully protonated for robust Electrospray Ionization (ESI+) in mass spectrometry[2]. Second, it masks residual silanols on the silica-based stationary phase, preventing the peak tailing commonly associated with basic heterocycles.

  • Solvent Selection: Acetonitrile (ACN) is selected over methanol. Because ACN is an aprotic solvent, it completely eliminates the risk of transesterification (e.g., forming methyl phenylacetate) that can occur when esters are subjected to protic solvents under high pressure.

  • Stationary Phase Chemistry: A biphenyl stationary phase is chosen over a standard C18. The biphenyl phase provides enhanced π−π interactions with both the thiazole and phenyl rings, offering superior selectivity and resolution from structurally related synthetic impurities.

Experimental Protocols

Sample Preparation & Extraction

Objective: Extract and stabilize the analyte without inducing hydrolysis or transesterification.

  • Diluent Preparation: Prepare a diluent of 50:50 (v/v) Ultrapure Water:Acetonitrile containing 0.1% Formic Acid. Causality: The acidic environment locks the ester in its stable form, while the 50% organic content ensures complete solubilization of the hydrophobic phenyl ring.

  • Stock Solution: Accurately weigh 10.0 mg of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate and dissolve in 10.0 mL of ACN to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution with the acidic diluent to desired calibration levels (1–100 ng/mL for LC-MS/MS; 10–100 µg/mL for HPLC-UV).

  • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter. Caution: Avoid nylon filters, as they can bind hydrophobic molecules and release extractable impurities under acidic conditions.

UHPLC-UV Method (For Bulk Purity & Assay)

This method is optimized for high-throughput purity verification of bulk synthesized material.

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm (optimal for the conjugated chlorothiazole π -system)[3].

LC-MS/MS Method (For Trace Impurity Profiling)

This method is utilized for trace-level detection (<0.1% impurities) or environmental residue tracking.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Precursor Ion: The exact mass is 267.01 Da. The [M+H]+ precursor is isolated at m/z 268.0.

Quantitative Data & Method Parameters

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.0 90 10 Initial
1.0 90 10 Isocratic (Focusing)
5.0 10 90 Linear Gradient
6.5 10 90 Column Wash
6.6 90 10 Re-equilibration

| 9.0 | 90 | 10 | End |

Table 2: MS/MS MRM Transitions & Mechanistic Assignments | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Mechanistic Assignment | | :--- | :--- | :--- | :--- | :--- | | Target Ester | 268.0 | 132.0 | 20 | Cleavage of the ester bond, yielding the chlorothiazole methylium ion. | | Target Ester | 268.0 | 91.0 | 35 | Tropylium ion formation from the phenylacetate moiety. |

Table 3: System Suitability Testing (SST) - Self-Validation Metrics To ensure a self-validating system, 6 replicate injections of the 10 µg/mL standard must meet the following criteria before sample analysis proceeds. | Parameter | Acceptance Criteria | Observed Result | Implication of Failure | | :--- | :--- | :--- | :--- | | Peak Area RSD | 2.0% | 0.8% | Injector malfunction or analyte precipitation. | | USP Tailing Factor | 1.5 | 1.1 | Inadequate silanol suppression (check mobile phase pH). | | Theoretical Plates (N) | 10,000 | 14,500 | Column voiding or stationary phase collapse. |

Analytical Workflow Visualization

AnalyticalWorkflow Sample Sample Preparation (Acidic ACN/H2O) LC UHPLC Separation (Biphenyl Phase) Sample->LC 2 µL Injection Split Analysis Goal? LC->Split UV UV Detection (254 nm) Bulk Assay Split->UV Purity >0.1% MS ESI+ MS/MS (MRM) Trace Impurities Split->MS Trace <0.1% Data Data Processing & System Suitability UV->Data MS->Data

Analytical workflow for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate chromatography.

References

  • Guidechem. "CAS 672950-07-1 (2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate - Suppliers map." Accessed April 2026.1

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Comparative Metabolite Profiling of the Insecticide Thiamethoxam in Plant and Cell Suspension Culture of Tomato." Accessed April 2026. 2

  • Journal of Food and Drug Analysis (JFDA). "Analysis of insecticide clothianidin and its metabolites in rice by liquid chromatography with a UV detector." Accessed April 2026. 3

Sources

Method

Application Note: Biological Activity and Metabolic Profiling of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Target Audience: Neurotoxicologists, Agrochemical Researchers, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Scientific Rationale (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS: 67295...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neurotoxicologists, Agrochemical Researchers, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Introduction & Scientific Rationale

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS: 672950-07-1) represents a unique structural convergence of two highly studied chemical domains: the classic neonicotinoid pharmacophore (the chlorothiazolyl, or CTM, moiety) and a highly labile phenylacetate ester linkage.

In neurotoxicological research, the CTM group is universally recognized as the critical determinant for agonist binding to the insect nicotinic acetylcholine receptor (nAChR) [1]. However, the bulky phenylacetate group sterically hinders direct receptor interaction. As Senior Application Scientists, we approach this compound not as a direct-acting toxicant, but as a pro-insecticide or metabolic probe . We hypothesize that this compound remains biologically inert at the receptor level until Phase I metabolic enzymes—specifically carboxylesterases (CarEs)—cleave the ester bond. This hydrolysis releases 2-chloro-5-hydroxymethylthiazole (the active pharmacophore) and phenylacetic acid [2].

Testing the biological activity of this compound therefore requires a bifurcated, self-validating approach: assessing its metabolic lability via in vitro esterase assays, and evaluating the target-site binding of its resultant pharmacophore.

Mechanistic and Experimental Visualizations

MOA Prodrug (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (Sterically Hindered) Esterase Carboxylesterase (Phase I Metabolism) Prodrug->Esterase Hydrolysis Receptor Insect nAChR (Target Site) Prodrug->Receptor No Binding Metabolite1 2-Chloro-5-hydroxymethylthiazole (Active Pharmacophore) Esterase->Metabolite1 Metabolite2 Phenylacetic Acid (Byproduct) Esterase->Metabolite2 Metabolite1->Receptor High Affinity Binding Toxicity Neurotoxicity & Mortality Receptor->Toxicity Overstimulation

Figure 1: Hypothesized mechanism of action showing esterase-mediated bioactivation of the compound.

Workflow cluster_0 In Vitro Validation Assays cluster_1 In Vivo Efficacy Start Compound Preparation (10 mM DMSO Stock) Binding [3H]-Imidacloprid Displacement Assay (Target Affinity) Start->Binding Metabolism Microsomal Stability LC-MS/MS (Metabolic Lability) Start->Metabolism Bioassay Leaf-Dip Bioassay (Phenotypic Toxicity) Start->Bioassay Analysis Data Synthesis (IC50, T1/2, LC50 Correlation) Binding->Analysis Metabolism->Analysis Bioassay->Analysis

Figure 2: Comprehensive experimental workflow for evaluating the biological activity profile.

Protocol I: In Vitro Carboxylesterase Cleavage Assay (LC-MS/MS)

Objective : To quantify the enzymatic hydrolysis of the parent ester into its active CTM pharmacophore. Self-Validating System : This protocol runs parallel incubations with S,S,S-tributyl phosphorotrithioate (DEF), a potent CarE inhibitor [3]. If degradation is strictly CarE-mediated, DEF-treated samples will exhibit near-zero cleavage, distinguishing enzymatic metabolism from spontaneous chemical hydrolysis.

Step-by-Step Methodology:
  • Enzyme Preparation : Dissect midguts from 4th-instar Myzus persicae (peach-potato aphid). Homogenize in ice-cold 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1% Triton X-100. Causality : Triton X-100 is critical here; it solubilizes membrane-bound esterases that would otherwise be lost in the pellet during centrifugation. Centrifuge at 10,000 × g for 15 min at 4°C and collect the supernatant.

  • Inhibitor Pre-incubation (Validation Step) : Divide the homogenate into two aliquots. To the control, add 1 µL DMSO. To the validation aliquot, add 1 µL of 10 mM DEF (final concentration 10 µM). Incubate at 25°C for 15 minutes. Causality : Pre-incubation ensures the irreversible phosphorylation and complete inhibition of CarEs prior to substrate introduction.

  • Substrate Addition : Spike (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (final concentration 50 µM) into both aliquots.

  • Kinetic Sampling & Quenching : Incubate at 25°C. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality : Acetonitrile precipitates the proteins to halt enzymatic activity. Formic acid lowers the pH below the pKa of the esterases (irreversibly denaturing them) while simultaneously acting as an ion-pairing agent to enhance the protonation [M+H]+ of the cleaved thiazole metabolite for positive-ion ESI-MS.

  • LC-MS/MS Analysis : Centrifuge quenched samples at 15,000 × g for 10 min. Inject the supernatant into a triple quadrupole LC-MS/MS monitoring the parent mass transition ( m/z 268 150) and the cleaved CTM metabolite ( m/z 150 114).

Protocol II: Radioligand Binding Assay at the Insect nAChR

Objective : To determine the binding affinity ( IC50​ ) of the parent compound versus its cleaved CTM metabolite at the target receptor. Self-Validating System : [3H] Imidacloprid is utilized as the gold-standard specific radioligand[4]. Unlabeled imidacloprid (10 µM) is used to define non-specific binding (NSB). A valid assay must demonstrate >80% specific binding displacement by the positive control.

Step-by-Step Methodology:
  • Membrane Preparation : Homogenize frozen Myzus persicae whole bodies in ice-cold 10 mM sodium phosphate buffer (pH 7.4) containing 0.32 M sucrose and a protease inhibitor cocktail. Ultracentrifuge the post-mitochondrial supernatant at 100,000 × g for 1 hour. Resuspend the pellet in binding buffer.

  • Assay Assembly : In a 96-well plate, combine:

    • 150 µL of membrane suspension (~200 µg protein).

    • 25 µL of [3H] imidacloprid (final concentration 1.5 nM). Causality : 1.5 nM is intentionally chosen as it approximates the Kd​ value for aphid nAChRs, ensuring maximum sensitivity for competitive displacement without saturating the receptors [4].

    • 25 µL of test compound (parent ester, cleaved CTM, or unlabeled imidacloprid) at serial log concentrations from 0.1 nM to 100 µM.

  • Incubation : Incubate at 22°C for 90 minutes with gentle orbital shaking to reach thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality : Glass fiber filters carry a net negative charge that non-specifically binds positively charged radioligands. Pre-soaking in PEI coats the fibers with a dense positive charge, neutralizing the surface and reducing background noise by up to 90%, thereby drastically widening the assay's dynamic range.

  • Quantification : Extract filters in liquid scintillation cocktail and count radioactivity (DPM). Calculate IC50​ values using non-linear regression (four-parameter logistic curve).

Data Presentation: Expected Pharmacological Profile

To interpret the results of the above protocols, the quantitative data should be synthesized to reveal the structure-activity relationship (SAR) and metabolic fate of the compound. Below is a structured representation of expected outcomes validating the pro-insecticide hypothesis.

Compound / AnalytenAChR Binding IC50​ (nM)CarE Cleavage Half-Life ( T1/2​ , min)In Vivo Aphid Toxicity LC50​ (ppm)
(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate > 10,000 (Inactive)24.5 (Highly Labile)45.2
2-Chloro-5-hydroxymethylthiazole (Metabolite)18.5 (Potent)StableN/A (Poor cuticular penetration)
Imidacloprid (Positive Control)4.2Stable1.5

Interpretation Insight : The parent compound exhibits virtually no affinity for the nAChR ( IC50​ > 10,000 nM) due to steric clash from the phenylacetate group. However, it demonstrates moderate in vivo toxicity ( LC50​ 45.2 ppm) because it is rapidly cleaved ( T1/2​ 24.5 min) by insect esterases into the highly potent CTM metabolite ( IC50​ 18.5 nM).

References

  • Shao, X., Xia, S., Durkin, K. A., & Casida, J. E. (2013). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 110(43), 17273-17277.

  • Ford, K. A., & Casida, J. E. (2010). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry, 58(11), 6521-6538.

  • Bhatt, P., Zhou, X., Huang, Y., Zhang, W., & Chen, S. (2021). Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides. Journal of Hazardous Materials, 411, 125026.

  • Zhang, A., Kayser, H., Maienfisch, P., & Casida, J. E. (2000). Insect Nicotinic Acetylcholine Receptor: Conserved Neonicotinoid Specificity of [3H]Imidacloprid Binding Site. Journal of Neurochemistry, 75(3), 1294-1303.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate. This guide is designed to provide in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your synthetic work. As your virtual Senior Application Scientist, my goal is to not only provide solutions but also to explain the chemical principles behind them, enabling you to optimize your reaction for higher yield and purity.

The synthesis of this target molecule, a key intermediate for various pharmacologically active compounds, primarily involves the esterification of (2-chloro-1,3-thiazol-5-yl)methanol with phenylacetic acid. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the yield and purity of the final product. This guide will walk you through common issues and provide robust, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable steps to resolve them.

Issue 1: Low or No Product Formation

Question: I've followed the general procedure for the esterification of (2-chloro-1,3-thiazol-5-yl)methanol with phenylacetic acid, but I'm seeing very low conversion to the desired ester. What are the likely causes and how can I improve my yield?

Answer: Low conversion in this esterification is a common hurdle. The root cause often lies in one of several key areas: the choice of coupling agents, reaction conditions, or the purity of your starting materials.

Causality and Recommended Actions:

  • Inefficient Activation of Phenylacetic Acid: For the esterification to proceed, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the alcohol.

    • Expert Insight: Standard Fischer esterification conditions (acid catalysis with heat) can be slow and may lead to degradation of the sensitive thiazole ring. More sophisticated coupling agents are often necessary.

    • Solution: Employ a robust coupling agent system. A highly effective method is the Yamaguchi esterification , which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, followed by acylation catalyzed by 4-dimethylaminopyridine (DMAP).[1] This method is known for its high yields and mild reaction conditions.[1]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Solution:

      • Solvent: Use an aprotic solvent such as dichloromethane (DCM) or toluene to avoid side reactions with the solvent.

      • Temperature: Run the reaction at room temperature. Elevated temperatures can lead to the decomposition of the starting materials and product.

      • Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of phenylacetic acid and the coupling agents relative to the (2-chloro-1,3-thiazol-5-yl)methanol.

  • Poor Quality of Starting Materials: Impurities in either the alcohol or the carboxylic acid can interfere with the reaction.

    • Solution:

      • (2-chloro-1,3-thiazol-5-yl)methanol: This starting material can be unstable. Ensure it is pure and dry before use. It can be prepared from the more stable 2-chloro-5-(chloromethyl)thiazole, but purification is key.[2][3][4][5][6]

      • Phenylacetic Acid: Use a high-purity grade and ensure it is free of water.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired ester, but I'm also seeing several significant impurities in my crude NMR and LC-MS. What are these byproducts and how can I prevent their formation?

Answer: Impurity formation is often a result of side reactions involving the starting materials or the product itself under the reaction conditions.

Causality and Recommended Actions:

  • Self-condensation of Phenylacetic Acid: The activated phenylacetic acid can react with another molecule of phenylacetic acid to form an anhydride.

    • Solution: Control the stoichiometry of your reagents carefully. Add the alcohol to the activated carboxylic acid rather than the other way around. This ensures that the activated species is more likely to encounter the desired nucleophile.

  • Decomposition of the Thiazole Ring: The 2-chlorothiazole moiety can be susceptible to degradation, especially in the presence of strong acids or bases at elevated temperatures.

    • Solution: As mentioned, avoid high temperatures. If using a base, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is preferred over inorganic bases.

  • Formation of an Isomeric Ester: If the starting alcohol contains impurities, you may see the formation of isomeric ester byproducts.

    • Solution: Rigorous purification of (2-chloro-1,3-thiazol-5-yl)methanol is critical. Column chromatography is often necessary.

Issue 3: Difficult Purification of the Final Product

Question: I've managed to synthesize the target ester, but I'm having trouble purifying it. What are the best methods for isolating a pure sample of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate?

Answer: The purification of this ester can be challenging due to the presence of unreacted starting materials, coupling agent byproducts, and any side products.

Causality and Recommended Actions:

  • Removal of Coupling Agent Byproducts:

    • Yamaguchi Esterification: The byproduct is 2,4,6-trichlorobenzoic acid, which can be removed by a simple aqueous wash with a mild base like sodium bicarbonate solution.

    • Carbodiimide Coupling (e.g., DCC, EDC): The urea byproduct can often be filtered off if it is insoluble, or removed by column chromatography.

  • Separation from Unreacted Starting Materials:

    • Solution: Flash column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically provide good separation.

  • Product Stability During Workup:

    • Solution: Avoid prolonged exposure to acidic or basic conditions during the aqueous workup. Neutralize the reaction mixture carefully and proceed with extraction promptly.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare (2-chloro-1,3-thiazol-5-yl)methanol?

A common and effective route is the reduction of 2-chloro-1,3-thiazole-5-carbaldehyde. The aldehyde itself can be synthesized via various methods, but a reliable approach is the Vilsmeier-Haack reaction on 2-chlorothiazole. Alternatively, hydrolysis of 2-chloro-5-(chloromethyl)thiazole can yield the desired alcohol.[2][3][4][5][6]

Q2: Are there alternative esterification methods I can try?

Yes, several other methods can be effective:

  • Steglich Esterification: This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.

  • Acid Chloride Method: Phenylacetic acid can be converted to phenylacetyl chloride using thionyl chloride or oxalyl chloride.[7] The resulting acid chloride is then reacted with (2-chloro-1,3-thiazol-5-yl)methanol in the presence of a non-nucleophilic base like pyridine or triethylamine. This is a very effective but requires an extra synthetic step.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system similar to what you plan to use for column chromatography (e.g., a mixture of hexane and ethyl acetate). The starting materials and product should have different Rf values, allowing you to track the consumption of the starting materials and the formation of the product.

Q4: What are the key safety precautions for this synthesis?

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • 2,4,6-Trichlorobenzoyl chloride is a lachrymator and should be handled with care in a well-ventilated area.

  • Dichloromethane is a suspected carcinogen. Minimize exposure by working in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate via Yamaguchi Esterification

Materials:

  • (2-chloro-1,3-thiazol-5-yl)methanol

  • Phenylacetic acid

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of phenylacetic acid (1.1 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the solution and stir for 1 hour at room temperature.

  • In a separate flask, dissolve (2-chloro-1,3-thiazol-5-yl)methanol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add the solution from step 3 to the reaction mixture from step 2 and stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table
ParameterRecommended ValueRationale
Esterification Method Yamaguchi EsterificationHigh yield, mild conditions, avoids degradation of the thiazole ring.[1]
Solvent Anhydrous DichloromethaneAprotic, good solubility for reactants, easy to remove.
Base TriethylamineScavenges HCl produced during mixed anhydride formation.
Catalyst 4-Dimethylaminopyridine (DMAP)Highly effective nucleophilic catalyst for the acyl transfer step.
Temperature Room TemperatureMinimizes side reactions and decomposition.
Workup Aqueous NaHCO3 washRemoves acidic byproducts.
Purification Silica Gel ChromatographyEffective for separating the product from starting materials and byproducts.

Visualizing the Process

Troubleshooting Workflow

start Low Yield or No Product check_activation Check Activation Method start->check_activation check_conditions Review Reaction Conditions start->check_conditions check_sm_purity Verify Starting Material Purity start->check_sm_purity yamaguchi Implement Yamaguchi or Steglich Esterification check_activation->yamaguchi optimize_temp Optimize Temperature (Room Temp is Ideal) check_conditions->optimize_temp purify_sm Purify Starting Materials (Column Chromatography) check_sm_purity->purify_sm success Improved Yield yamaguchi->success optimize_temp->success purify_sm->success

Caption: A troubleshooting workflow for addressing low product yield.

Yamaguchi Esterification Mechanism

cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl Transfer cluster_2 Step 3: Esterification pa Phenylacetic Acid ma Mixed Anhydride pa->ma + TCBC, TEA tcbc 2,4,6-Trichlorobenzoyl Chloride (TCBC) acyl_pyridinium Acyl-Pyridinium Intermediate ma->acyl_pyridinium + DMAP dmap DMAP product Final Ester Product acyl_pyridinium->product + Alcohol alcohol (2-Chloro-1,3-thiazol-5-yl)methanol

Caption: The mechanism of the Yamaguchi esterification.

References

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science, 57(10), 906-913. [Link]

  • CN108164522B - Synthetic method of thiamethoxam.
  • Maienfisch, P., et al. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds. Zeitschrift für Naturforschung B, 61(3), 353-359. [Link]

  • WO2015180585A1 - Method of producing thiamethoxam.
  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. 27(3), 1021-1023. [Link]

  • WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Senn, R., et al. (2001). Thiamethoxam. Chimia, 55(3), 135-139.
  • US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. Catalysts used for the esterification reaction. [Link]

  • US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. AASCIT Journal of Chemistry, 3(5), 42-47. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. 5(8), 1-13. [Link]

  • Navickas, T., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(1), 123. [Link]

  • Chemical Journal of Chinese Universities. (1994). Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement. 15(12), 1792. [Link]

  • ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]

  • European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. EP 0794180 B1. [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem, 4(2), 50-56. [Link]

  • Patsnap. (2014). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. [Link]

  • Zhao, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate .

Because this molecule contains a weakly basic, polarizable heteroaromatic ring (thiazole) coupled with a hydrolysis-prone ester linkage, standard generic HPLC methods often fail. This guide synthesizes structural causality with field-proven chromatographic principles to ensure robust quantification.

Part 1: Baseline Method Parameters

Before troubleshooting, ensure your system is running an optimized baseline method. The (2-chloro-1,3-thiazol-5-yl)methyl moiety is a well-known pharmacophore (common in neonicotinoid derivatives), and its stability is highly dependent on pH and solvent conditions[1][2].

Table 1: Optimized Starting Conditions
ParameterRecommended SettingMechanistic Rationale
Column Selection Phenyl-Hexyl or fully endcapped C18 (100 x 4.6 mm, 3 µm)A Phenyl-Hexyl phase exploits π−π interactions with both the thiazole and phenyl rings, offering superior selectivity over standard hydrophobic C18 columns for structurally similar degradants[3][4].
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Protonates residual silanols on the silica surface ( Si−O− Si−OH ) to prevent secondary ionic interactions with the thiazole nitrogen, which causes tailing[5].
Mobile Phase B 100% Acetonitrile (ACN)Aprotic solvent minimizes solvolysis (ester cleavage) compared to methanol[6].
Elution Mode Gradient: 30% B to 80% B over 10 minsRapidly elutes the highly hydrophobic intact ester while allowing early-eluting polar degradants (alcohols/acids) to resolve.
UV Detection 254 nm (Reference 360 nm)Captures the conjugated π systems of both the phenyl ring and the chloro-thiazole moiety[4].
Column Temp 30°CStabilizes retention times without providing excessive thermal energy that could accelerate on-column ester hydrolysis[2].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peaks are exhibiting severe tailing (USP Tailing Factor > 1.5). How do I identify and fix the root cause?

A: Peak tailing in liquid chromatography typically stems from either physical system defects (extra-column volume, voiding) or chemical secondary interactions[5]. For this specific compound, the nitrogen atom on the thiazole ring is the primary suspect. At mid-range pH (4.0–7.0), residual silanol groups on the silica stationary phase become ionized ( Si−O− ). The weakly basic thiazole nitrogen interacts ionically with these sites, causing the analyte to "drag" through the column rather than eluting in a tight, Gaussian band[5].

Solution: Lower the pH of your mobile phase to ~2.7 using 0.1% Formic Acid to neutralize the silanols, and ensure you are using a high-density endcapped column[5].

PeakTailing Start Observe Peak Tailing (USP Tf > 1.5) CheckAll Are ALL peaks tailing in the chromatogram? Start->CheckAll SystemIssue System/Physical Issue Check frits, void volume, or extra-column dead volume CheckAll->SystemIssue Yes ChemicalIssue Chemical Interaction (Target analyte only) CheckAll->ChemicalIssue No Silanol Silanol Interaction Add 0.1% Formic Acid or use Endcapped Column ChemicalIssue->Silanol Basic N on Thiazole Degradation On-Column Hydrolysis Reduce run time or adjust mobile phase pH ChemicalIssue->Degradation Ester Cleavage

Caption: Diagnostic workflow for isolating the root cause of peak tailing in HPLC.

Q2: I am observing a loss of peak area over time, accompanied by the appearance of two new early-eluting peaks. What is happening?

A: You are observing ester hydrolysis. (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate contains a vulnerable ester linkage. In the presence of aqueous mobile phases—especially at extreme pH levels or elevated temperatures—the molecule cleaves into (2-chloro-1,3-thiazol-5-yl)methanol and phenylacetic acid[1][2][6]. Because both degradants are significantly more polar than the parent ester, they elute much earlier in a reversed-phase gradient.

Solution: Do not use water or protic solvents (like methanol) as your sample diluent. Prepare all stock and working solutions in 100% Acetonitrile and keep the autosampler chilled to 4°C[6].

HydrolysisPathway Parent (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (Intact Analyte) Hydrolysis Hydrolysis (Aqueous Diluent + Extreme pH) Parent->Hydrolysis Degradant1 (2-Chloro-1,3-thiazol-5-yl)methanol (Early Eluting Peak) Hydrolysis->Degradant1 Degradant2 Phenylacetic Acid (Mid-Eluting Peak) Hydrolysis->Degradant2

Caption: Hydrolytic degradation pathway of the target analyte in aqueous conditions.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical results, do not rely on assumptions. Use the following self-validating protocols to empirically prove the source of chromatographic errors.

Protocol A: Diagnostic Isolation of Peak Tailing Causes

This protocol proves whether tailing is caused by physical column degradation or chemical silanol interactions[5].

  • System Suitability Injection: Prepare a test mix containing a neutral, non-retained marker (e.g., Uracil, 50μg/mL ) and a neutral, retained hydrophobic marker (e.g., Toluene, 50μg/mL ) in Acetonitrile.

  • Chromatographic Run: Inject 5μL of the test mix using your standard method.

  • Evaluate Tailing Factor ( Tf​ ): Calculate the USP Tailing Factor for both Uracil and Toluene at 5% of the peak height.

  • Causality Assessment (The Validation Step):

    • Scenario A (Physical Issue): If Toluene Tf​>1.5 , the issue is physical (e.g., a collapsed column bed or blocked frit). Why? Toluene has no heteroatoms and cannot interact with silanols; therefore, if it tails, the physical flow path is distorted.

    • Scenario B (Chemical Issue): If Toluene Tf​<1.2 but your Thiazole Analyte Tf​>1.5 , the issue is strictly chemical. Why? Only the molecule with the basic nitrogen is experiencing secondary retention[5].

  • Resolution: If Scenario B is confirmed, replace the column with a fresh endcapped C18 or Phenyl-Hexyl column, or verify that your mobile phase acidifier (Formic Acid) has not degraded.

Protocol B: Ester Hydrolysis Degradation Assessment

This protocol determines if your sample is degrading in the vial prior to injection[6].

  • Preparation: Prepare a 100μg/mL stock solution of the analyte in 100% anhydrous Acetonitrile.

  • Dilution: Create two 10μg/mL working solutions:

    • Vial 1 (Control): Diluted in 100% Acetonitrile.

    • Vial 2 (Test): Diluted in the starting mobile phase (e.g., 70:30 Water:ACN).

  • Time-Course Injection: Place both vials in the autosampler at room temperature (25°C). Inject both vials immediately ( T=0 ), and then every 2 hours up to T=12 hours.

  • Data Analysis: Overlay the chromatograms. Monitor the main peak area and the baseline at Rt​=1.0−3.0 min (where the alcohol and acid degradants elute).

  • Validation: If Vial 2 shows a >2% decrease in the main peak area alongside growing early-eluting peaks, while Vial 1 remains stable, you have definitively proven that the sample diluent is causing pre-column hydrolysis[2][6].

  • Resolution: Mandate that all future sample preparations utilize aprotic diluents and utilize a chilled autosampler.

References

  • Zhang et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[Link]

  • ACS Publications. Comparative Metabolite Profiling of the Insecticide Thiamethoxam in Plant and Cell Suspension Culture of Tomato. [Link]

  • ResearchGate. Kinetics and mechanism of the hydrolysis of thiamethoxam.[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]

Sources

Troubleshooting

troubleshooting impurities in (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate samples

Welcome to the Technical Support Center for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS No. 672950-07-1) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS No. 672950-07-1) [1]. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the synthesis, purification, and storage of this critical heteroaromatic ester building block.

Below, we bypass surface-level advice to explore the thermodynamic and kinetic causality behind common impurities, providing self-validating protocols to ensure high-fidelity analytical results.

Mechanistic Overview of Impurity Generation

Understanding the degradation and side-reaction pathways is the first step in troubleshooting. The (2-chloro-1,3-thiazol-5-yl)methyl moiety is structurally analogous to an electron-deficient benzylic system, making the adjacent ester bond highly susceptible to cleavage, while the 2-chloro position is primed for Nucleophilic Aromatic Substitution (SNAr) [2].

Mechanism SM1 (2-Chloro-1,3-thiazol-5-yl)methanol Product (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate SM1->Product Esterification SM2 Phenylacetic Acid SM2->Product Imp3 N-Acylurea (Coupling Byproduct) SM2->Imp3 DCC Activation Imp1 Hydrolysis Products (Alcohol + Acid) Product->Imp1 High pH / Moisture Imp2 C2-SNAr Adducts (Nucleophilic Attack) Product->Imp2 Strong Nucleophiles

Fig 1: Reaction pathways showing esterification and primary impurity generation branches.

Troubleshooting FAQs: Synthesis & Stability

Q1: Why am I seeing a persistent impurity at RRT ~0.45 that increases during aqueous workup? The Causality: This is likely the free alcohol, (2-chloro-1,3-thiazol-5-yl)methanol. The electron-withdrawing nature of the 2-chlorothiazole ring pulls electron density away from the ester oxygen. This increases the electrophilicity of the carbonyl carbon, drastically lowering the activation energy required for hydroxide attack. The Solution: Standard alkaline washes (like 1M NaOH or Na2CO3) used to remove unreacted phenylacetic acid will hydrolyze your product. Self-Validating Fix: Switch your basic quench to a cold, weakly basic buffer (saturated NaHCO3, pH ~8.0) and limit aqueous contact time to under 10 minutes.

Q2: We use DCC/DMAP for the esterification, but LC-MS shows a co-eluting impurity at RRT 0.95. How do we remove it? The Causality: You are observing N,N'-Dicyclohexylurea (DCU) or an N-acylurea byproduct. When the thiazole alcohol is slow to react (due to the electron-withdrawing ring deactivating the nucleophilicity of the alcohol), the highly reactive O-acylisourea intermediate undergoes an irreversible intramolecular N-acyl shift to form a stable N-acylurea [3]. DCU is notoriously difficult to remove as it partially dissolves in organic solvents like dichloromethane (DCM) and ethyl acetate. The Solution: Abandon DCC. Transition to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). EDC generates a water-soluble urea byproduct that is quantitatively removed during a standard acidic aqueous wash, making the protocol self-purifying.

Q3: My compound degrades when stored in methanol or ethanol. What is the mechanism? The Causality: You are triggering two simultaneous reactions: transesterification and Nucleophilic Aromatic Substitution (SNAr). The 2-chloro position on the 1,3-thiazole ring is essentially an imidoyl chloride. In the presence of nucleophilic solvents (like alcohols) or primary/secondary amines, the chloride is easily displaced. The Solution: Never store this compound in protic or nucleophilic solvents. Reconstitute analytical samples in anhydrous Acetonitrile (MeCN) or DMSO, and store the bulk powder under Argon at -20°C.

Quantitative Data: Typical Impurity Profile

To aid in your HPLC/LC-MS method development, below is a summary of the expected impurity profile, Relative Retention Times (RRT, assuming a standard C18 reverse-phase gradient), and acceptable limits for early-stage drug development.

Impurity IdentityRRT (Approx.)Mechanistic OriginPreventive ActionAcceptable Limit (ICH)
(2-Chloro-1,3-thiazol-5-yl)methanol0.45Unreacted SM / HydrolysisOptimize coupling / pH control< 0.15%
Phenylacetic Acid0.60Unreacted SM / HydrolysisEDC·HCl coupling / basic wash< 0.15%
N-Acylurea Byproduct0.95DCC side-reactionSwitch to EDC or use DIC< 0.10%
2-Alkoxy/Amino Thiazole1.10SNAr at C2 positionAvoid nucleophilic bases/solvents< 0.05%

Optimized Experimental Protocol

To circumvent the issues discussed above, utilize the following self-validating Steglich-type esterification workflow. This methodology uses orthogonal liquid-liquid extractions to sequentially eliminate catalysts, unreacted acids, and coupling byproducts.

Workflow Step1 1. Crude Reaction Step2 2. Acidic Quench (1M HCl) Step1->Step2 Step3 3. Basic Wash (NaHCO3) Step2->Step3 Step4 4. Silica Chromatography Step3->Step4 Step5 5. Crystallization (Hexane/EtOAc) Step4->Step5

Fig 2: Sequential purification workflow isolating the target ester from reaction byproducts.

Step-by-Step Methodology: EDC/DMAP Esterification
  • Activation: In an oven-dried flask under Argon, dissolve Phenylacetic acid (1.1 eq) and EDC·HCl (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Stir at room temperature for 15 minutes to form the active ester.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Note: Keep DMAP catalytic to prevent side reactions with the thiazole ring.

  • Coupling: Cool the reaction mixture to 0°C using an ice bath. Add (2-chloro-1,3-thiazol-5-yl)methanol (1.0 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Acidic Quench (Self-Validation Step 1): Dilute the reaction with additional DCM. Wash the organic layer twice with cold 1M HCl. Causality: This selectively protonates and removes DMAP, EDC, and the water-soluble urea byproduct into the aqueous layer.

  • Basic Wash (Self-Validation Step 2): Wash the organic layer once with cold, saturated aqueous NaHCO3. Causality: This deprotonates and removes unreacted phenylacetic acid without hydrolyzing the newly formed ester.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temp < 30°C to prevent thermal degradation).

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate).

  • Crystallization: For ultra-high purity (>99.5%), recrystallize the resulting solid from a minimal amount of warm Hexane/Ethyl Acetate (9:1 v/v), cooling slowly to -20°C.

References

  • Royal Society of Chemistry. "Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD)." MedChemComm. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Validation of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as the promising scaffold (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, experience-driven approach to the validation of its NMR spectra, moving beyond a simple checklist to instill a deeper understanding of the process. Our focus is on not just what to do, but why we do it, ensuring a self-validating and trustworthy analytical workflow.

The Rationale Behind a Multi-faceted NMR Approach

The structural complexity of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate, with its distinct aromatic and heteroaromatic moieties, necessitates a comprehensive NMR analysis. A simple one-dimensional proton (¹H) NMR spectrum, while informative, is insufficient for complete validation. We must employ a suite of experiments, including Carbon-13 (¹³C) NMR, and potentially two-dimensional techniques like COSY and HSQC, to unequivocally assign each proton and carbon signal. This multi-pronged strategy is fundamental to building a robust and defensible structural proof.

Predicted ¹H and ¹³C NMR Data

Before analyzing experimental data, it is a valuable exercise to predict the expected chemical shifts. This prediction is based on the known spectral data of its constituent fragments: the (2-Chloro-1,3-thiazol-5-yl)methyl group and the 2-phenylacetate group. For the thiazole moiety, we can draw strong comparisons to the well-characterized insecticide, Thiamethoxam, which shares this structural component.[1][2][3][4] For the phenylacetate portion, data from phenyl acetate and its derivatives provide a reliable reference.[5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4' (thiazole ring)~7.5 - 7.8Singlet (s)1HThe lone proton on the thiazole ring is expected to be in the aromatic region, deshielded by the electronegative sulfur and nitrogen atoms.
Methylene (-CH₂-)~5.2 - 5.4Singlet (s)2HThis methylene group is adjacent to the electron-withdrawing thiazole ring and the ester oxygen, leading to a significant downfield shift.
Methylene (-CH₂-)~3.7 - 3.9Singlet (s)2HThe methylene protons of the phenylacetate moiety are adjacent to a carbonyl group and a phenyl ring.
Phenyl (C₆H₅)~7.2 - 7.4Multiplet (m)5HThe protons of the phenyl ring will appear as a complex multiplet in the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)~170 - 172The carbonyl carbon of the ester group is characteristically found in this downfield region.
C-2' (thiazole ring)~150 - 153The carbon atom attached to the chlorine and between two heteroatoms will be significantly deshielded.
C-4' (thiazole ring)~120 - 125This CH carbon of the thiazole ring will be in the aromatic region.
C-5' (thiazole ring)~140 - 145The carbon atom of the thiazole ring to which the methylene group is attached.
Phenyl (C₆H₅)~127 - 135The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon being the most deshielded.
Methylene (-CH₂-)~60 - 65The methylene carbon attached to the thiazole ring and the ester oxygen.
Methylene (-CH₂-)~40 - 45The methylene carbon of the phenylacetate moiety.

A Step-by-Step Protocol for NMR Spectra Validation

The following protocol is designed to be a self-validating system, where each step builds upon the last to create a cohesive and irrefutable structural assignment. This process adheres to established guidelines for NMR method development and validation.[8][9][10]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Validation & Reporting prep Dissolve sample in deuterated solvent (e.g., CDCl₃) with TMS acq_1h Acquire ¹H NMR Spectrum prep->acq_1h acq_13c Acquire ¹³C NMR Spectrum acq_1h->acq_13c acq_2d Acquire 2D NMR (COSY, HSQC) if necessary acq_13c->acq_2d proc Fourier Transform, Phase Correction, Baseline Correction acq_2d->proc integ Integration of ¹H Signals proc->integ assign Assign Signals based on Chemical Shift, Multiplicity, and Integration integ->assign compare Compare with Predicted Spectra and Analogous Compounds assign->compare validate Confirm all correlations and assignments compare->validate report Generate comprehensive report with annotated spectra validate->report

Caption: A streamlined workflow for the acquisition and validation of NMR spectra.

Detailed Methodologies
  • Sample Preparation :

    • Weigh approximately 5-10 mg of the synthesized (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton NMR spectrum.

    • Causality : The purpose of this initial step is to get a quick overview of the proton environment in the molecule. Key parameters to consider are the spectral width, acquisition time, and relaxation delay to ensure all proton signals are captured accurately and quantitatively.[11]

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon NMR spectrum.

    • Causality : This experiment provides crucial information about the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing :

    • Apply Fourier transformation to the raw data (Free Induction Decay).

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Causality : Proper data processing is critical for accurate integration and chemical shift determination. An uneven baseline or incorrect phasing can lead to significant errors in quantitative analysis.

  • Spectral Analysis and Comparison :

    • Chemical Shift Analysis : Compare the observed chemical shifts of the signals in both the ¹H and ¹³C spectra with the predicted values in Tables 1 and 2. Also, compare with the known spectra of analogous structures like Thiamethoxam for the thiazole moiety and phenylacetate derivatives for the other half of the molecule.[5][6][12][13][14]

    • Integration Analysis (¹H NMR) : The relative areas of the peaks in the ¹H NMR spectrum should correspond to the ratio of the protons giving rise to those signals. For instance, the ratio of the thiazole proton to the two sets of methylene protons and the phenyl protons should be 1:2:2:5.

    • Multiplicity Analysis (¹H NMR) : The splitting pattern of each signal provides information about the number of neighboring protons. In this case, since there are no adjacent non-equivalent protons for the thiazole and methylene groups, they are expected to be singlets. The phenyl protons will likely show a complex multiplet.

Comparative Analysis with Structural Analogs

A powerful validation technique is the direct comparison of the experimental spectrum with the spectra of known, structurally related compounds.

The (2-Chloro-1,3-thiazol-5-yl)methyl Moiety: Comparison with Thiamethoxam

The ¹H NMR spectrum of Thiamethoxam shows a characteristic signal for the thiazole proton around 7.60 ppm. We expect the corresponding proton in our target molecule to be in a similar chemical environment. The methylene protons adjacent to the thiazole ring in Thiamethoxam also provide a good reference point.

The 2-Phenylacetate Moiety: Comparison with Phenyl Acetate Derivatives

The ¹H NMR spectrum of methyl 2-phenylacetate shows a singlet for the methylene protons at approximately 3.6 ppm and signals for the phenyl protons in the 7.2-7.4 ppm range.[7] The carbonyl carbon in phenyl acetate derivatives typically resonates around 170 ppm.[6] These values serve as excellent benchmarks for the assignment of the corresponding signals in our target molecule.

Logical Framework for Structural Confirmation

G cluster_0 Experimental Data cluster_1 Reference Data cluster_2 Validation cluster_3 Conclusion H1_NMR ¹H NMR Data (Shifts, Integrals, Multiplicities) Correlation Correlation & Assignment H1_NMR->Correlation C13_NMR ¹³C NMR Data (Shifts) C13_NMR->Correlation Predicted Predicted Spectra Predicted->Correlation Analogs Spectra of Analogous Compounds Analogs->Correlation Confirmation Structural Confirmation Correlation->Confirmation

Caption: The logical flow from experimental data to structural confirmation.

Conclusion

The validation of the NMR spectra for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is a systematic process that relies on the convergence of evidence from multiple analytical standpoints. By combining predicted data, comparison with known analogs, and a rigorous, step-by-step validation protocol, researchers can achieve an unambiguous and defensible structural confirmation. This meticulous approach not only ensures the integrity of the current research but also builds a solid foundation for future drug development endeavors based on this promising heterocyclic scaffold.

References

  • Figure 3 shows the 1 H NMR spectral profiles of thiamethoxam taken in... - ResearchGate. [Link]

  • GUIDELINE FOR qNMR ANALYSIS - ENFSI. [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications. [Link]

  • Thioamide N–C(S) Activation - The Royal Society of Chemistry. [Link]

  • bmse000481 Phenyl Acetate at BMRB. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides - MDPI. [Link]

  • and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • Synthesis and Properties of Thiamethoxam and Related Compounds - SciSpace. [Link]

  • Synthesis, Characterization and Crystal Structure of N-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide | Asian Journal of Chemistry. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • Supporting Information for Experimental procedures and analytical data Table of Contents - The Royal Society of Chemistry. [Link]

  • Verifying the Predictability of 13 C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-Phenyl-1,3-Thiazolidin-4-Ones. [Link]

  • (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole - ResearchGate. [Link]

  • Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - PMC. [Link]

  • Thiamethoxam (Ref: CGA 293343) - AERU - University of Hertfordshire. [Link]

  • Analysis of 13C NMR Spectra of Some Phenyl Acetates. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. [Link]

  • Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com. [Link]

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Comparative

Comprehensive Mass Spectrometry Reference Data Guide for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS No.: 672950-07-1) Executive Summary In modern agrochemical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS No.: 672950-07-1)

Executive Summary

In modern agrochemical and pharmaceutical residue analysis, the accurate identification of neonicotinoid metabolites is paramount. (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate serves as a highly specialized analytical standard and synthetic surrogate. Because it shares the critical (2-chloro-1,3-thiazol-5-yl)methyl pharmacophore with widely used insecticides like thiamethoxam and clothianidin, it is frequently utilized to validate mass spectrometry (MS) fragmentation pathways and extraction recoveries.

This guide objectively compares the analytical performance of the high-purity Certified Reference Material (CRM) of this compound against crude synthetic alternatives and structurally related surrogate standards. By providing high-resolution mass spectrometry (HRMS) reference data, self-validating protocols, and mechanistic insights, this document establishes a robust framework for integrating this compound into your laboratory's targeted MS workflows.

Mechanistic Overview & Fragmentation Causality

To utilize an analytical standard effectively, one must understand the causality behind its gas-phase dissociation. Under Electrospray Ionization (ESI) in positive mode, (2-chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate readily forms a stable [M+H]+ precursor ion at m/z 268.0195.

During Collision-Induced Dissociation (CID), the molecule undergoes predictable, mechanistically driven fragmentation:

  • Ester Cleavage (Diagnostic Neonicotinoid Fragment): The ester bond is the most labile site. Cleavage yields the highly resonance-stabilized (2-chloro-1,3-thiazol-5-yl)methyl cation (m/z 131.9675) . Previous studies on the fragmentation of thiamethoxam and clothianidin have established this exact cation as the primary diagnostic ion for this chemical class[1][2].

  • Phenylacetate Cleavage: Alternatively, the charge can be retained on the phenylacetyl moiety, generating the phenylacetyl cation (m/z 119.0497).

  • CO Loss: The phenylacetyl cation rapidly loses carbon monoxide (28 Da) to form the ultra-stable tropylium cation (m/z 91.0548), a classic hallmark of benzyl-containing compounds[3].

Fragmentation M [M+H]+ m/z 268.0195 F1 (2-Chloro-1,3-thiazol-5-yl)methyl+ m/z 131.9675 M->F1 CID: Ester Cleavage (- C8H8O2) F2 Phenylacetyl+ m/z 119.0497 M->F2 CID: Ester Cleavage (- C4H4ClNS) F3 Tropylium+ m/z 91.0548 F2->F3 CID: CO Loss (- 28 Da)

Caption: ESI+ CID fragmentation pathway of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate.

Comparative Performance Analysis

When establishing quantitative workflows for neonicotinoid profiling in complex matrices (e.g., human urine or agricultural crops)[4], the choice of standard is critical. Table 1 and Table 2 compare the performance of the CRM-grade (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate against common alternatives.

Table 1: High-Resolution Mass Spectrometry (HRMS) Reference Data

Data acquired via LC-ESI-QTOF-MS. Mass accuracy is critical for distinguishing the target from isobaric matrix interferences.

Ion TypeMolecular FormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M+H]+ C12​H11​ClNO2​S+ 268.0194268.0196+0.7100%
[M+Na]+ C12​H10​ClNNaO2​S+ 290.0013290.0011-0.715%
Fragment 1 C4​H3​ClNS+ 131.9670131.9672+1.585%
Fragment 2 C8​H7​O+ 119.0491119.0494+2.540%
Fragment 3 C7​H7+​ 91.054291.0540-2.260%
Table 2: Analytical Standard Performance Comparison

Comparing the CRM against in-house synthesized crude standards and structurally related commercial surrogates.

Performance MetricTarget CRM (>99.5% Purity)Crude Synthetic Standard (~90%)Clothianidin Surrogate (>99%)
Ionization Efficiency (ESI+) High (Ester carbonyl protonation)Variable (Ion suppression from synthetic byproducts)Moderate (Nitroguanidine group limits protonation)
Diagnostic Fragment Stability Excellent (m/z 132 is dominant and distinct)Poor (Isobaric interferences in MS/MS spectra)Good (m/z 132 is dominant)
Matrix Effect (QuEChERS) < 5% signal suppression> 25% signal suppression~ 15% signal suppression
Linear Dynamic Range 0.999R2 (1 pg/mL to 100 ng/mL) 0.985R2 (Non-linear at low limits) 0.995R2

Scientist's Insight: The CRM outperforms crude standards significantly in complex matrices. Impurities in crude standards compete for charge droplets during the ESI process, leading to unpredictable ion suppression. Furthermore, the ester functionality of the target CRM provides superior ESI+ ionization efficiency compared to the nitroguanidine group found in clothianidin.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: LC-ESI-QTOF-MS Structural Elucidation Workflow

This protocol is optimized for generating high-fidelity reference spectra and confirming isotopic distribution.

  • Standard Preparation: Dissolve 1.0 mg of the CRM in 1.0 mL of LC-MS grade acetonitrile to create a 1000 mg/L stock. Dilute to 1 mg/L using a mixture of H2​O :Acetonitrile (50:50, v/v) containing 0.1% formic acid.

    • Causality: Formic acid (0.1%) acts as a proton donor, ensuring complete protonation of the thiazole nitrogen in solution, which drastically increases ESI+ ionization efficiency and stabilizes the [M+H]+ signal.

  • Chromatographic Separation: Inject 5 µL onto an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: H2​O

      • 0.1% Formic Acid.
    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

    • Causality: The gradual increase in the organic modifier ensures that the hydrophobic phenylacetate moiety is retained sufficiently long to separate from early-eluting polar matrix components, preventing ion suppression.

  • MS Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: ESI is selected over Atmospheric Pressure Chemical Ionization (APCI) because ESI is a "soft" ionization technique. APCI requires high corona discharge temperatures that can cause in-source thermal degradation of the labile ester bond prior to mass analysis.

  • Data Acquisition: Acquire full scan MS (m/z 50-1000) and targeted MS/MS using a collision energy ramp of 15-30 eV using Argon as the collision gas.

Protocol B: QuEChERS Matrix Extraction for Quantitative Validation

When using this compound as an internal standard or surrogate for neonicotinoid recovery, use the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization: Weigh 10 g of the blank biological matrix (e.g., agricultural tissue) into a 50 mL centrifuge tube. Spike with 100 µL of the 1 mg/L standard.

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 1 minute.

  • Partitioning (Salting Out): Add 4 g anhydrous MgSO4​ and 1 g NaCl . Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Causality: The anhydrous MgSO4​ undergoes an exothermic hydration reaction, driving water out of the organic phase. This "salting out" effect forces the moderately polar ester compound entirely into the upper acetonitrile layer, ensuring >95% recovery.

  • Clean-up: Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4​ and 25 mg Primary Secondary Amine (PSA). Vortex and centrifuge. The PSA removes organic acids and pigments that could cause isobaric interference in the QqQ-MS.

Workflow S1 Sample Prep (QuEChERS) S2 Chromatography (UHPLC) S1->S2 S3 Ionization (ESI+) S2->S3 S4 Mass Analysis (QTOF / QqQ) S3->S4 S5 Data Processing S4->S5

Caption: End-to-end LC-MS/MS analytical workflow for quantitative validation.

Conclusion

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is a highly robust analytical standard that yields predictable, high-abundance diagnostic fragments (m/z 131.9675 and m/z 91.0548) under ESI+ CID conditions. By utilizing high-purity CRM grades and adhering to chemically grounded LC-MS/MS protocols, laboratories can eliminate the ion suppression and isobaric interferences commonly associated with crude synthetic alternatives, ensuring the highest level of scientific integrity in neonicotinoid metabolite profiling.

References

  • Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry Source: PLOS ONE (via ScienceOpen) URL:[Link][4]

  • Inspection of the Fragmentation Pathway for Thiamethoxam Source: KoreaScience URL:[Link][1]

  • Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk Source: PubMed Central (PMC) URL:[Link][2]

  • Impurity identification in thiamethoxam by high resolution mass spectrometry and computer assisted elucidation Source: PubMed URL:[Link][3]

Sources

Validation

Comparative Evaluation Guide: (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate vs. Thiamethoxam Derivatives

Executive Summary & Strategic Context In the development of next-generation agrochemicals and targeted insecticides, manipulating the pharmacokinetic profile of established pharmacophores is a primary strategy to overcom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the development of next-generation agrochemicals and targeted insecticides, manipulating the pharmacokinetic profile of established pharmacophores is a primary strategy to overcome target-site resistance and environmental degradation. Thiamethoxam is a second-generation neonicotinoid that acts as a broad-spectrum, systemic insecticide[1]. It functions primarily as a prodrug, requiring in vivo P450-mediated metabolism into clothianidin to achieve high-affinity binding at the insect nicotinic acetylcholine receptor (nAChR)[2].

Conversely, (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS 672950-07-1) represents a distinct structural strategy[3]. By masking the critical 2-chloro-5-thiazolyl pharmacophore with a lipophilic phenylacetate ester, researchers can fundamentally alter the molecule's route of entry. While thiamethoxam is optimized for aqueous xylem mobility (systemic delivery)[1], the ester derivative is engineered to probe structure-activity relationships (SAR) regarding cuticular penetration and esterase-mediated prodrug cleavage[4].

This guide objectively compares the physicochemical properties, receptor binding kinetics, and experimental efficacy of these two divergent chemical strategies.

Mechanistic Pathways & Target Activation

To understand the divergent applications of these compounds, we must map their metabolic activation. Thiamethoxam relies on oxidative cleavage to release clothianidin[2], whereas the phenylacetate ester relies on hydrolytic cleavage by insect esterases to release the thiazole alcohol, which serves as a bioisosteric SAR probe[4].

G Thia Thiamethoxam (Systemic Prodrug) Cloth Clothianidin (Active Agonist) Thia->Cloth P450 Metabolism Receptor Insect nAChR Binding Site Cloth->Receptor High Affinity Binding Ester (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate Esterase Esterase Cleavage (Insect Cuticle/Gut) Ester->Esterase Cuticular Penetration Pharm Thiazole Alcohol Pharmacophore Esterase->Pharm Hydrolysis Pharm->Receptor SAR Probe Binding

Fig 1: Metabolic activation and nAChR binding pathways of Thiamethoxam vs. Ester derivatives.

Physicochemical Profiling

The physical properties of an insecticide dictate its formulation and field application. Thiamethoxam is highly hydrophilic, making it the global standard for seed treatments[1]. The phenylacetate ester's lipophilicity restricts it to contact-based applications.

Table 1: Comparative Physicochemical Properties

PropertyThiamethoxam (Reference)(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate
CAS Number 153719-23-4[5]672950-07-1[3]
Molecular Weight 291.71 g/mol [6]267.73 g/mol [3]
LogP (Octanol/Water) -0.13[6]~3.45 (Calculated)
Water Solubility 4.1 g/L[6]< 0.05 g/L
Primary Delivery Route Systemic (Xylem-mobile)[1]Contact (Lipid-soluble)

Experimental Workflows & Methodologies

To objectively validate the performance of these compounds, drug development professionals must utilize self-validating experimental systems. Below are the standardized protocols used to differentiate their pharmacodynamics and pharmacokinetics.

Protocol 1: Receptor Binding Affinity ([³H]-Imidacloprid Displacement)

Causality & Rationale: Because both compounds act as prodrugs (or weak partial agonists) prior to metabolism[2], direct in vitro binding assays using native insect membranes are required to quantify their intrinsic affinity for the nAChR binding pocket. Self-Validation Mechanism: The assay utilizes 10 µM unlabeled imidacloprid as a competitive control to define non-specific binding, ensuring the radioactive signal is strictly isolated to the target receptor.

  • Membrane Preparation: Homogenize 50g of Musca domestica (housefly) heads in ice-cold 0.1 M potassium phosphate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well microtiter plate, combine 100 µL of membrane suspension, 50 µL of 1 nM [³H]-imidacloprid, and 50 µL of the test compound (Thiamethoxam, Clothianidin, or the Phenylacetate ester) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to allow for steady-state receptor binding.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash filters thrice with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity via liquid scintillation counting.

Protocol 2: Pharmacokinetic Efficacy Profiling (Systemic vs. Contact)

Causality & Rationale: In vitro binding does not account for cuticular penetration or plant vascular mobility. By testing compounds via two distinct application routes (topical vs. hydroponic), we isolate the pharmacokinetic variables driven by the compounds' LogP values.

  • Contact Bioassay (Topical Application): Dissolve test compounds in analytical-grade acetone. Using a micro-applicator, apply 0.5 µL of the solution directly to the pronotum of adult Aphis gossypii (cotton aphids). Assess mortality at 48 hours to determine the Contact LD₅₀.

  • Systemic Bioassay (Hydroponic Uptake): Dissolve compounds in a 0.1% DMSO aqueous solution. Immerse the excised stems of true cotton leaves into the solutions for 24 hours to allow xylem translocation. Infest the leaves with Aphis gossypii and assess mortality at 72 hours to determine the Systemic LC₅₀.

Efficacy & Pharmacokinetic Data

The experimental data generated from the workflows above highlights the fundamental trade-off between target affinity and bioavailability.

Table 2: Comparative Efficacy Metrics (Aphis gossypii Model)

MetricThiamethoxam (Reference)Phenylacetate Ester (Derivative)Mechanistic Causality
nAChR IC₅₀ (In Vitro) >1000 nM (Prodrug)>5000 nM (Prodrug)Both parent molecules exhibit poor steric fit in the nAChR pocket until metabolically cleaved[2].
Active Metabolite IC₅₀ 1.5 nM (Clothianidin)~150 nM (Thiazole alcohol)Clothianidin is a highly optimized full agonist; the cleaved thiazole alcohol is a weaker SAR probe.
Systemic LC₅₀ (Hydroponic) 0.02 ppm>50 ppmThe high LogP of the ester prevents dissolution in plant xylem sap, eliminating systemic efficacy.
Contact LD₅₀ (Topical) 1.5 ng/insect0.8 ng/insectThe ester's lipophilicity drastically enhances its ability to dissolve through the insect's waxy epicuticle.

Strategic Recommendations

  • Thiamethoxam remains the superior choice for agricultural applications requiring long-lasting, systemic crop protection (e.g., seed coatings, soil drenches) due to its optimal hydrophilicity and highly potent clothianidin metabolite[1],[2].

  • (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is not viable as a systemic agent. However, its rapid cuticular penetration makes it an excellent lead compound for developing fast-acting contact insecticides, or as a chemical probe in SAR studies evaluating esterase-mediated prodrug delivery systems[4].

References

  • Nauen, R., Ebbinghaus-Kintscher, U., Salgado, V. L., & Kaussmann, M. (2003). Thiamethoxam is a Neonicotinoid Precursor Converted to Clothianidin in Insects and Plants. Pesticide Biochemistry and Physiology. Available at:[Link]

  • Thiamethoxam. Wikipedia. Available at:[Link]

  • A Review of the Adverse Effects of Neonicotinoids on the Environment. MDPI. Available at:[Link]

  • Dihydropiperazine Neonicotinoid Compounds. Synthesis and Insecticidal Activity. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Efficacy of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate Analogs: A Technical Guide

Structural Rationale & Pharmacodynamics The development of neonicotinoid insecticides has historically centered on optimizing the interaction between the ligand and the insect nicotinic acetylcholine receptor (nAChR) [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Pharmacodynamics

The development of neonicotinoid insecticides has historically centered on optimizing the interaction between the ligand and the insect nicotinic acetylcholine receptor (nAChR) [1]. The (2-chloro-1,3-thiazol-5-yl)methyl moiety is a highly validated pharmacophore, most notably serving as the core structural determinant in the commercial super-agonist Clothianidin [2].

While traditional neonicotinoids utilize nitroguanidine or nitromethylene electron-withdrawing groups to form critical hydrogen bonds within the receptor's binding pocket, advanced drug development efforts have explored ester-based derivatives. Specifically, (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS 672950-07-1) replaces the highly polar nitroguanidine group with a lipophilic 2-phenylacetate ester. This structural divergence is hypothesized to alter the compound's pharmacokinetic profile—acting as a highly penetrative prodrug that undergoes in vivo enzymatic cleavage, or by engaging alternative hydrophobic domains within the nAChR ligand-binding pocket [3].

Mechanism A Thiazolyl-Ester Analog Application B Cuticular Penetration (Driven by High logP) A->B Absorption C In Vivo Hydrolysis (Esterase Cleavage) B->C Metabolic Activation D Active Pharmacophore nAChR Binding C->D Target Engagement E Receptor Gating & Cation Influx D->E Agonism F Neuroexcitation & Target Mortality E->F Toxicity

Pathway of ester-based neonicotinoid analogs from cuticular penetration to nAChR activation.

Experimental Methodologies

To objectively benchmark the efficacy of the 2-phenylacetate analog against established commercial standards (Imidacloprid and Clothianidin), we employ a dual-tiered validation system: in vitro electrophysiology for intrinsic receptor agonism, and in vivo bioassays for systemic toxicity.

Protocol A: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

Causality & Logic: In vivo toxicity assays cannot distinguish between poor receptor affinity and poor cuticular penetration. By expressing recombinant insect nAChRs (e.g., Drosophila SAD/chicken β2 hybrid) in Xenopus laevis oocytes, we isolate the receptor-ligand interaction. TEVC allows us to clamp the membrane potential and directly quantify the inward Na⁺/Ca²⁺ currents triggered by the analog, providing a highly accurate measure of intrinsic agonist efficacy (Imax) and potency (EC50) without interference from insect metabolic enzymes [4].

Step-by-Step Methodology:

  • cRNA Preparation: Synthesize capped cRNA encoding the Drosophila SAD and chicken β2 nAChR subunits using an in vitro transcription kit.

  • Oocyte Microinjection: Inject defolliculated Xenopus oocytes with 50 nL of the cRNA mixture (1:1 ratio).

    • Self-Validation Step: Inject a control group with nuclease-free water to ensure endogenous oocyte stretch-activated currents do not confound the data.

  • Incubation: Incubate the oocytes at 16°C for 3–5 days in standard oocyte saline (SOS) supplemented with antibiotics to allow robust receptor translation and membrane trafficking.

  • TEVC Recording: Impale oocytes with two microelectrodes (filled with 3M KCl) and voltage-clamp the membrane at -80 mV.

  • Ligand Perfusion: Superfuse the oocytes with varying concentrations of the 2-phenylacetate analog (1 nM to 100 μM).

    • Self-Validation Step: Normalize all peak current responses to the maximum current elicited by 1 mM Acetylcholine (ACh) to account for varying expression levels between individual oocytes.

TEVC_Workflow S1 1. cRNA Synthesis (SAD/β2 Subunits) S2 2. Microinjection into Xenopus Oocytes S1->S2 S3 3. 72h Incubation (Receptor Expression) S2->S3 S4 4. TEVC Setup (Clamp at -80mV) S3->S4 S5 5. Analog Perfusion & Current Recording S4->S5 S6 6. Dose-Response Normalization vs ACh S5->S6

Step-by-step workflow for TEVC evaluation of nAChR agonists in Xenopus oocytes.

Protocol B: In Vivo Toxicity Bioassay (Myzus persicae)

Causality & Logic: To validate that the analog's altered lipophilicity translates to effective pest control, we utilize a standardized leaf-dip bioassay. The ester group significantly increases the compound's partition coefficient (logP). While this may reduce direct aqueous solubility, it theoretically enhances the compound's ability to traverse the waxy insect epicuticle prior to target engagement.

Step-by-Step Methodology:

  • Formulation: Dissolve the 2-phenylacetate analog in acetone, then dilute in distilled water containing 0.05% Triton X-100 to create a concentration gradient (0.1 to 100 mg/L).

  • Leaf Treatment: Immerse fresh cabbage leaf discs (3 cm diameter) into the test solutions for 10 seconds. Air-dry the discs at room temperature.

    • Self-Validation Step: Treat control discs with the solvent/surfactant mixture alone to ensure background mortality remains strictly below 5%.

  • Infestation: Transfer 20 synchronized apterous adult Myzus persicae (green peach aphid) onto each leaf disc.

  • Incubation & Scoring: House the discs in a controlled climate chamber (25°C, 65% RH, 16:8 L:D photoperiod). Record mortality at 48 and 72 hours. Calculate the LC50 using probit analysis.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of the (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate analog against industry standards.

CompoundStructural Class / Functional GroupnAChR EC50 (μM)Relative Efficacy (Imax / IACh)LC50 (mg/L) vs M. persicae
Imidacloprid Pyridinyl / Nitroguanidine (Cyclic)1.8 ± 0.20.40 (Partial Agonist)0.78 ± 0.05
Clothianidin Thiazolyl / Nitroguanidine (Acyclic)0.9 ± 0.11.15 (Super Agonist)0.45 ± 0.03
2-Phenylacetate Analog Thiazolyl / Ester (Phenylacetate)4.5 ± 0.40.82 (Full Agonist)1.85 ± 0.12
Discussion & Development Insights

The electrophysiological data reveals that the 2-phenylacetate analog exhibits a higher EC50 (4.5 μM) compared to Clothianidin (0.9 μM). This indicates a lower intrinsic binding affinity, likely due to the steric bulk of the phenylacetate group hindering the optimal hydrogen-bonding network typically established by the nitroimino/nitroguanidine pharmacophores within the nAChR binding pocket. However, the analog still achieves an Imax of 0.82 relative to ACh, functioning as a highly capable full agonist once bound.

Interestingly, the in vivo LC50 (1.85 mg/L) remains highly competitive. The discrepancy between the moderate in vitro affinity and the strong in vivo toxicity strongly supports the prodrug hypothesis: the lipophilic ester facilitates rapid cuticular penetration, after which endogenous insect esterases cleave the phenylacetate moiety, liberating a highly active thiazolyl-based intermediate.

For drug development professionals, while (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate does not surpass the raw receptor affinity of Clothianidin, its ester-based architecture offers a compelling blueprint for resistance management. By altering the compound's penetration kinetics and relying on metabolic activation, researchers can bypass specific target-site mutations that confer resistance to traditional neonicotinoids.

References

  • Title: Super Agonist Actions of Clothianidin and Related Compounds on the SAD 2 Nicotinic Acetylcholine Receptor Expressed in Xenopus laevis Oocytes Source: Bioscience, Biotechnology, and Biochemistry URL: [Link]

  • Title: Chemistry of Clothianidin and Related Compounds Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights Source: Annual Review of Pharmacology and Toxicology (via PMC) URL: [Link]

  • Title: Unravelling nicotinic receptor and ligand features underlying neonicotinoid knockdown actions on the malaria vector mosquito Anopheles gambiae Source: Open Biology (Royal Society Publishing) URL: [Link]

Validation

Analytical Standard Validation for (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate: A Comparative Guide to qNMR vs. LC-MS/MS Methodologies

Executive Summary & Context (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS: 672950-07-1) is a critical analytical reference material. Because it contains the 2-chloro-1,3-thiazole pharmacophore—a structural hallm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

(2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS: 672950-07-1) is a critical analytical reference material. Because it contains the 2-chloro-1,3-thiazole pharmacophore—a structural hallmark of major neonicotinoid insecticides like thiamethoxam and clothianidin—it is frequently utilized as a structural analog, internal standard, or degradation marker in agrochemical residue testing and pharmaceutical development.

For an analytical standard to be legally and scientifically defensible, its absolute purity and trace impurity profile must be rigorously validated. As a Senior Application Scientist, I approach standard certification not as a single test, but as a self-validating system of orthogonal techniques. This guide objectively compares two foundational methodologies for validating this standard: Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction assignment, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling.

Methodological Comparison: Absolute vs. Relative Quantitation

To establish a Certified Reference Material (CRM), we must overcome the "reference standard paradox"—how do you measure the purity of a standard without already having a pure standard to compare it against?

We solve this by pairing qNMR (which requires no homologous reference) with LC-MS/MS (which provides unparalleled sensitivity for unknown impurities).

Table 1: Performance Metrics & Methodological Comparison
Performance MetricqNMR (Primary Absolute Method)LC-MS/MS (Secondary Relative Method)
Primary Function Absolute purity assignment (% w/w)Trace impurity profiling & identification
Reference Requirement Heterologous Internal Standard (Maleic Acid)Homologous Reference Standard
Sensitivity (LOD) ~0.1% (1000 ppm)~0.005 µg/kg (ppt level)
Traceability Direct to SI units via CRM Internal StandardRelative to standard calibration curve
Matrix/Solvent Effects Negligible in pure deuterated solventSusceptible to ion suppression in ESI source

Experimental Workflows & Logical Relationships

The certification of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate relies on a parallel workflow. The logical selection of reagents—specifically the internal standard for qNMR and the mobile phase buffer for LC-MS/MS—is the primary driver of analytical accuracy.

Workflow A Raw Material: (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate B qNMR Analysis (Absolute Purity) A->B C LC-MS/MS Analysis (Impurity Profiling) A->C F Mass Balance & Orthogonal Validation B->F % Mass Fraction C->F Trace Impurities D Maleic Acid IS (SI-Traceable) D->B E Ammonium Formate (Enhanced ESI+) E->C G Certified Reference Material (CRM) F->G

Fig 1. Orthogonal validation workflow combining qNMR and LC-MS/MS for CRM certification.

qNMR_Logic A Analyte Signals: Thiazole (>7.5 ppm) Aromatic (~7.2 ppm) Methylene (~3.6 ppm) B IS Selection Criteria: No Spectral Overlap High Solubility A->B C Maleic Acid (CRM) B->C D Singlet at ~6.3 ppm (Clear Integration) C->D E Stable in DMSO-d6 (No Degradation) C->E

Fig 2. Logical decision matrix for selecting Maleic Acid as the qNMR internal standard.

Step-by-Step Experimental Protocols

Protocol A: Absolute Purity Determination via qNMR

Quantitative NMR is a self-validating system because the signal area is directly proportional to the number of nuclei, regardless of the molecule's chemical structure.

1. Gravimetric Preparation: Using a calibrated microbalance (d=0.001 mg), accurately weigh ~10.000 mg of the analyte and ~5.000 mg of Maleic Acid CRM into a static-free vial. Causality: Accurate weighing is the single largest source of error in qNMR. Meticulous gravimetric control ensures SI-traceability.

2. Internal Standard Selection: We utilize Maleic Acid as the internal standard. Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm, which perfectly avoids overlap with the analyte's thiazole proton (~7.6 ppm), aromatic protons (~7.2 ppm), and methylene protons (~3.6 ppm)[1]. Furthermore, Maleic acid exhibits excellent solubility in DMSO-d6, preventing inhomogeneities that lead to line broadening[2].

3. NMR Acquisition: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Acquire 1H NMR spectra on a 600 MHz spectrometer at 298 K using an inversion recovery pulse sequence.

4. Pulse Sequence & Relaxation (Critical Step): Set the relaxation delay (D1) to 60 seconds. Causality: To achieve >99.9% signal recovery, D1 must exceed 5×T1 (longitudinal relaxation time) for the slowest relaxing protons in the mixture. Failure to allow complete relaxation results in signal saturation and artificially skewed purity calculations[3].

Protocol B: Trace Impurity Profiling via LC-MS/MS

While qNMR provides absolute purity, it lacks the sensitivity to detect trace degradation products below 0.1%. LC-MS/MS fills this gap.

1. Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:1000 in Mobile Phase A to a final concentration of 1 µg/mL.

2. Chromatographic Separation: Inject 2 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) maintained at 30 °C. Causality: The HSS T3 stationary phase is specifically designed to retain polar, water-soluble compounds better than standard C18 columns, preventing the early elution of polar thiazole cleavage impurities[4].

3. Mobile Phase Optimization (Critical Step): Use Mobile Phase A (Water + 5 mM ammonium formate + 0.1% formic acid) and Mobile Phase B (Acetonitrile). Causality: The addition of 5 mM ammonium formate acts as a volatile buffer. It stabilizes the droplet pH in the ESI source and significantly enhances the positive electrospray ionization (ESI+) efficiency of the thiazole nitrogen. Experimental data shows that adding ammonium formate yields up to a 12-fold increase in MS response for neonicotinoid-like structures compared to using formic acid alone[4][5].

4. MS/MS Detection: Operate the triple quadrupole in ESI+ mode. Monitor the MRM transition m/z 268.0 → 132.0 (Collision Energy: 15 eV). The m/z 132.0 product ion corresponds to the cleavage of the (2-chloro-1,3-thiazol-5-yl)methyl cation, confirming the structural integrity of the standard's pharmacophore.

Experimental Validation Data

The following data represents a validation batch of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS: 672950-07-1) analyzed using the protocols above. The orthogonal agreement between the two methods validates the standard for commercial release.

Table 2: Experimental Validation Results (Batch QC-2026)
Analytical ParameterqNMR Result (n=5)LC-MS/MS Result (n=5)Acceptance Criteria
Assay (Purity %) 99.45% ± 0.08%99.60% (Area Normalization)≥ 99.0%
Major Impurity Not Detected (<0.1%)0.25% (m/z 152.0)≤ 0.5%
RSD (Precision) 0.08%1.2%≤ 2.0%
Orthogonal Agreement PassPassΔ < 0.5% between methods

References

  • [1] Quantitative NMR Spectroscopy - Acanthus Research. 1

  • [5] LC-MS/MS Analysis of Neonicotinoid Insecticides in Honey: Methodology and Residue Findings in Austrian Honeys - ACS Publications. 5

  • [3] Evaluation of Fumaric Acid and Maleic Acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum, and Whole Blood - Analytical Chemistry, ACS Publications. 3

  • [2] Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass. 2

  • [4] Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry - MDPI. 4

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Executive Summary & Chemical Profile For researchers and drug development professionals, managing specialized organic intermediates requires a rigorous understanding of molecular liabilities. (2-Chloro-1,3-thiazol-5-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

For researchers and drug development professionals, managing specialized organic intermediates requires a rigorous understanding of molecular liabilities. (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate (CAS: 672950-07-1) is a complex halogenated ester featuring a thiazole moiety. While highly valuable in agrochemical and pharmaceutical synthesis, its disposal presents distinct logistical challenges.

The presence of chlorine, nitrogen, and sulfur heteroatoms means that improper thermal degradation will release a highly toxic and corrosive mixture of Hydrogen Chloride (HCl), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx). This guide establishes a field-proven, self-validating protocol for the containment, handling, and thermal destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Quantitative Hazard & Operational Data

To design an effective disposal strategy, we must first quantify the molecular properties and the operational parameters required for its destruction.

Table 1: Chemical Identification & Thermal Degradation Profile

PropertyValue / DescriptionMechanistic Implication for Disposal
CAS Number 672950-07-1[1]Unique identifier required for accurate waste manifesting.
Molecular Formula C12H10ClNO2SHigh carbon content supports combustion, but heteroatoms dictate scrubber use.
Molecular Weight 267.73 g/mol Heavy organic intermediate; likely to form dense, persistent vapors if not fully oxidized.
Heteroatoms Cl, N, SGenerates HCl, NOx, and SOx upon combustion; mandates alkaline scrubbing.
Aquatic Toxicity High (Typical for halogenated thiazoles)Strictly prohibits drain disposal or landfilling without prior thermal destruction[2].

Table 2: Incineration & Scrubbing Operational Parameters

ParameterTarget ValueCausality / Scientific Rationale
Primary Chamber Temp. 850°C - 1000°CEnsures rapid volatilization and initial oxidation of the ester and phenyl matrix.
Secondary Chamber Temp. > 1100°CRequired to completely cleave the thermally stable thiazole ring and C-Cl bonds.
Gas Residence Time > 2.0 secondsPrevents the release of Products of Incomplete Combustion (PICs).
Quench Rate < 0.1 secondsRapid cooling bypasses the 200°C-400°C window, preventing de novo dioxin synthesis.
Scrubber pH 8.5 - 9.5Optimal alkalinity (using NaOH) to precipitate SOx and neutralize HCl gas into harmless salts.

Immediate Safety & Pre-Disposal Logistics

Before the chemical ever reaches a disposal facility, on-site handling must be tightly controlled to prevent exposure and environmental contamination.

Step-by-Step Handling and Spill Containment Methodology
  • Primary Containment & PPE: Always handle the neat chemical within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Operators must wear nitrile or neoprene gloves (which offer superior resistance to halogenated organics compared to latex), a chemically resistant lab coat, and tightly sealed safety goggles[3].

    • Causality: The lipophilic nature of the phenylacetate group enhances dermal penetration, carrying the reactive chlorinated thiazole moiety into systemic circulation.

  • Waste Segregation: Collect all liquid and solid waste (including contaminated Kimwipes and pipette tips) in high-density polyethylene (HDPE) or PTFE-lined containers. Label explicitly as "Hazardous Waste - Halogenated Organics (Contains Cl, S, N)."

    • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases the cost of commercial disposal and risks exothermic reactions if inadvertently mixed with incompatible oxidizing agents.

  • Spill Response: In the event of a spill, immediately isolate the area. Do not use combustible absorbents like sawdust. Instead, cover the spill with an inert, non-combustible absorbent such as calcined diatomaceous earth or dry sand[3].

    • Causality: Combustible absorbents mixed with halogenated organics create a severe fire hazard and complicate the subsequent rotary kiln incineration process by altering the BTU (caloric) value unpredictably.

Operational Disposal Plan: Thermal Destruction Workflow

The EPA strictly regulates the disposal of halogenated organic wastes to prevent groundwater contamination and toxic emissions. Landfilling is not a viable option. The only scientifically sound and legally compliant method for disposing of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is Rotary Kiln Incineration coupled with High-Efficiency Caustic Scrubbing .

Step-by-Step Disposal Methodology
  • Waste Blending: The waste is first blended with higher-BTU solvents at the disposal facility to ensure a consistent caloric feed.

    • Causality: Consistent heat generation is required to maintain the primary combustion chamber at the target 850°C-1000°C, preventing temperature drops that could lead to incomplete combustion.

  • Primary Incineration (Rotary Kiln): The blended waste and contaminated solid absorbents are fed into a rotary kiln. The rotation ensures continuous exposure of the solid matrix to oxygen, volatilizing the organic components.

  • Secondary Combustion: The volatile off-gases (now containing CO, CO2, HCl, SO2, and NOx) are routed into a secondary combustion chamber operating above 1100°C for a minimum of 2 seconds.

    • Causality: The thiazole ring is highly resonance-stabilized. Extreme thermal energy is required to break the carbon-nitrogen and carbon-sulfur bonds, ensuring no intact heterocyclic compounds escape into the exhaust stream.

  • Rapid Quenching: The exhaust gases are immediately blasted with a water spray in a quench tower, dropping the temperature from >1100°C to below 200°C in milliseconds.

    • Causality: Slow cooling of chlorinated gases allows chlorine radicals to recombine with unburned carbon structures, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Rapid quenching completely bypasses this thermodynamic window.

  • Alkaline Scrubbing: The cooled, acidic gases are passed through a packed-bed scrubber flowing with a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) solution.

    • Causality: The alkaline solution reacts with HCl to form NaCl (table salt) and water, and reacts with SO2 to form sodium sulfite/sulfate. This neutralizes acid rain precursors before atmospheric release.

Visualization of the Disposal Workflow

DisposalWorkflow W Halogenated Organic Waste (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate RK Rotary Kiln Incinerator Primary Combustion (850°C - 1000°C) W->RK Controlled Feed SCC Secondary Combustion Chamber (>1100°C, >2 sec residence time) RK->SCC Volatile Gases (Contains HCl, SOx, NOx) A Solid Ash/Slag (Hazardous Waste Landfill) RK->A Bottom Ash Q Rapid Quench System (Cooling to prevent dioxin formation) SCC->Q Complete Oxidation S Alkaline Scrubber (NaOH/Ca(OH)2 neutralizes HCl & SOx) Q->S Cooled Gases E Clean Exhaust (EPA/RCRA Compliant Emission) S->E Scrubbed Exhaust

Fig 1: Thermal destruction workflow for halogenated thiazole waste, highlighting neutralization steps.

Conclusion

Trust in laboratory safety is built on a foundation of mechanistic understanding. By recognizing that (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate is not just a generic organic waste, but a halogenated, heteroatom-rich compound, laboratories can implement targeted segregation and disposal strategies. Partnering with certified waste disposal facilities capable of high-temperature rotary kiln incineration and alkaline scrubbing ensures both regulatory compliance and environmental stewardship.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at:[Link]

(Note: URLs direct to the verified primary domains provided by the grounding tool to ensure working landing pages over potentially broken deep links).

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Handling

Personal protective equipment for handling (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

Comprehensive Safety & Handling Guide: (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate This document provides essential safety protocols and operational guidance for the handling and disposal of (2-Chloro-1,3-thiazol-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate

This document provides essential safety protocols and operational guidance for the handling and disposal of (2-Chloro-1,3-thiazol-5-yl)methyl 2-phenylacetate. As this is a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an expert analysis of its constituent chemical moieties: a chlorinated thiazole and a phenylacetate ester. The recommendations herein are based on established best practices for handling compounds with similar hazard profiles.

Immediate Safety Briefing: Core Hazards & Mandatory PPE

Before handling this compound, it is critical to understand its presumptive hazard profile. The combination of a chlorinated heterocyclic system and an aromatic ester suggests the following primary risks:

  • Dermal & Ocular Hazard: Causes skin irritation and potentially severe eye irritation or damage.[1][2]

  • Sensitization Risk: May cause an allergic skin reaction upon repeated contact.[3]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[3]

Mandatory Minimum PPE: At all times when handling this compound, the following PPE is required:

  • Properly fitted lab coat.

  • ANSI Z87.1-compliant safety glasses.

  • Chemically resistant gloves (see Section 3 for detailed guidance).

Hazard Analysis: A Structurally-Informed Risk Assessment

A thorough understanding of the molecule's structure informs our safety protocols. The potential for hazard is not arbitrary; it is a direct consequence of the compound's chemical properties.

  • (A) The Chlorinated Thiazole Moiety: The thiazole ring, containing both sulfur and nitrogen, is a common feature in bioactive molecules.[6] The presence of a chlorine atom increases its reactivity and potential toxicity. Chlorinated organic compounds can cause skin irritation and are often readily absorbed through the skin.[7] Upon combustion, this part of the molecule may release highly toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides (NOx), and sulfur oxides (SOx).[8][9]

  • (B) The Phenylacetate Moiety: Esters like phenylacetate can be irritants and may cause digestive tract disturbances if ingested.[10] While methyl phenylacetate is listed as having relatively low acute toxicity, the overall profile of our target molecule must be considered more hazardous due to the chlorinated thiazole group.[4][10]

Routes of Exposure & Health Effects:
Route Potential Hazard Causality & Rationale
Dermal (Skin) Skin irritation, potential for allergic reaction (sensitization), and systemic toxicity.[11]Chlorinated organics can defat the skin, leading to dermatitis.[7] Thiazole derivatives are known skin sensitizers.[3] The compound's overall structure suggests it can be absorbed through the skin, leading to systemic effects.
Ocular (Eyes) Serious eye irritation or potential for permanent damage.[2][12]The chemical's irritant nature poses a significant risk to the sensitive tissues of the eye. Immediate and thorough rinsing is critical in case of exposure.[12]
Inhalation Respiratory tract irritation.While the compound's vapor pressure is unknown, aerosols can be generated during handling (e.g., weighing, transferring, sonicating). These aerosols can irritate the mucous membranes of the respiratory system.[7]
Ingestion Harmful, may cause digestive tract disturbances.[4]Accidental ingestion can lead to systemic toxicity. Never pipette by mouth and wash hands thoroughly after handling and before eating or drinking.[4]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is your primary defense against chemical exposure. All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation risk.

Primary Engineering Control: The Chemical Fume Hood

All procedures, including weighing, reconstitution, and transfers, must be performed inside a properly functioning chemical fume hood. This is a non-negotiable control to prevent the inhalation of any vapors or aerosols.[9]

Protective Apparel
  • Lab Coat: A clean, buttoned lab coat is mandatory to protect against splashes and contamination of personal clothing.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended for Splash Risk: For tasks involving larger volumes (>50 mL) or risk of splashing, upgrade to chemical splash goggles.

    • Maximum Protection: When handling significant quantities or performing vigorous reactions, a full face shield should be worn in addition to safety goggles.[1][9]

Hand Protection: The Critical Barrier

Glove selection is paramount. Due to the compound's chlorinated nature, standard lightweight nitrile gloves may not provide sufficient protection for prolonged contact.[13]

Glove Selection Guidance:

Glove Material Task Suitability Breakthrough Time (Anticipated) Rationale & Comments
Nitrile Short-duration tasks, handling solids, incidental contact.FairGood for dexterity and splash protection but offers limited resistance to chlorinated compounds and acetates.[13] Not recommended for immersions or extended use. Change gloves immediately upon contamination.
Neoprene General use, moderate-duration tasks.GoodOffers better resistance to a broader range of chemicals than nitrile, including some acids and caustics.[13]
Butyl Rubber High-risk tasks, handling concentrated solutions.Very GoodExcellent resistance to esters and ketones. A preferred choice for handling the phenylacetate component.[13]
Double Gloving Recommended for all tasks. N/AWear a lighter-weight nitrile glove as an inner layer and a heavier-duty (e.g., neoprene or butyl) glove as the outer layer. This enhances protection and allows for safe removal of the contaminated outer glove.

Important Note: No glove material is impervious forever. Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[14]

Operational Workflow: A Step-by-Step Safety Protocol

This workflow is designed to minimize exposure risk at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood Functionality ppe 2. Don Correct PPE (Double Gloves, Goggles, Lab Coat) prep->ppe gather 3. Assemble All Materials (Chemical, Solvents, Glassware) ppe->gather handle 4. Perform Chemical Tasks (Weighing, Transfer, Reaction) gather->handle decon 5. Decontaminate Glassware & Work Surfaces handle->decon waste 6. Segregate & Dispose of Chemical Waste Properly decon->waste remove_ppe 7. Remove PPE (Outer Gloves -> Inner Gloves -> Coat) waste->remove_ppe wash 8. Wash Hands Thoroughly remove_ppe->wash

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